Technical Documentation Center

8-Hydroxy-7-methoxyisochroman-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Hydroxy-7-methoxyisochroman-3-one

Core Science & Biosynthesis

Foundational

An Examination of 8-Hydroxy-7-methoxyisochroman-3-one (CAS 56201-87-7): A Compound with Limited Publicly Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This document addresses the inquiry for an in-depth technical guide on 8-Hydroxy-7-methoxyisochroman-3-one (CAS 56201-87-7). A c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the inquiry for an in-depth technical guide on 8-Hydroxy-7-methoxyisochroman-3-one (CAS 56201-87-7). A comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of specific data for this particular compound. Consequently, a detailed technical guide encompassing its chemical structure, properties, synthesis, and biological activities cannot be compiled at this time. This report, therefore, serves to highlight the current information gap and provides a summary of findings for structurally related isochroman and isocoumarin derivatives to offer a contextual understanding of this class of molecules. It is imperative to note that the information presented on related compounds should not be extrapolated to 8-Hydroxy-7-methoxyisochroman-3-one.

The Challenge of Scant Information
Insights from Structurally Related Isochroman and Isocoumarin Derivatives

To provide some relevant context, this section discusses the properties and synthesis of isochroman and isocoumarin derivatives with substitution patterns similar to the requested compound. This information is drawn from available research on analogous molecules.

2.1. Isochroman Derivatives: A Brief Overview

Isochroman derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. For instance, some isochroman-type fungal metabolites have demonstrated anti-inflammatory effects. One study on 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman, a compound with a similar core structure, found that it suppressed the production of inflammatory mediators in cellular models.[1] The mechanism of action for this particular derivative was linked to the suppression of NF-κB and JNK MAPK pathways and the induction of heme oxygenase-1 (HO-1) expression.[1]

2.2. Synthesis of Related Dihydroisocoumarins

The synthesis of dihydroisocoumarins, which are structurally related to isochroman-3-ones, has been documented. One method involves the conversion of o-hydroxymethylbenzyl alcohols and o-hydroxyethylbenzyl alcohols to phthalides and dihydroisocoumarins through oxidation with manganese dioxide. Another approach describes the TiCl4 promoted cyclization of acetals derived from phenethyl alcohols to yield 3,4-dihydro-1-2-benzopyrans.

A synthesis of a related compound, (8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate, has been reported, and its molecular structure was confirmed by NMR spectra.[2] The synthesis involved a multi-step process, and the final product was purified by column chromatography.[2]

Physicochemical Properties of Analogous Compounds

While specific data for 8-Hydroxy-7-methoxyisochroman-3-one is unavailable, general properties of similar phenolic and methoxylated heterocyclic compounds can be inferred. The presence of a hydroxyl group suggests the potential for hydrogen bonding, which would influence properties like melting point and solubility. The methoxy group would contribute to the molecule's lipophilicity.

For example, the introduction of a phenolic hydroxyl group in some complex molecules has been shown to increase their antiproliferative activity against cancer cell lines and their binding affinity to protein kinase C (PKC) isozymes.[3] This highlights the potential significance of the hydroxyl group in the biological activity of such compounds.

Potential Areas for Future Research

The lack of data on 8-Hydroxy-7-methoxyisochroman-3-one presents an opportunity for original research. Key areas for investigation would include:

  • Chemical Synthesis and Characterization: Development of a reliable and efficient synthetic route to obtain the pure compound. Full characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, HRMS) and determination of its physicochemical properties.

  • Biological Screening: Evaluation of its biological activity across a range of assays, including but not limited to, anticancer, anti-inflammatory, and antimicrobial screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to understand the contribution of the hydroxyl and methoxy groups to any observed biological activity.

Conclusion

References

Due to the lack of specific literature on 8-Hydroxy-7-methoxyisochroman-3-one, a formal reference list directly supporting the requested guide cannot be provided. The contextual information in this document is based on general chemical principles and data from studies on related but distinct molecules. For researchers interested in the broader class of compounds, the following references may be of interest:

  • Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells. PubMed. Available at: [Link]

  • (8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate: a supramolecular framework. ResearchGate. Available at: [Link]

  • Effect of phenolic-hydroxy-group incorporation on the biological activity of a simplified aplysiatoxin analog with an (R)-(−)-.This search result did not provide a direct, stable URL.

Sources

Exploratory

Isolation of 8-hydroxy-7-methoxyisochroman-3-one from Penicillium and Talaromyces Species: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Fungi of the genera Penicillium and Talaromyces are renowned for their metabolic versatility, producing a vast arsenal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Fungi of the genera Penicillium and Talaromyces are renowned for their metabolic versatility, producing a vast arsenal of structurally diverse secondary metabolites.[1][2] Among these are isochromanones, a class of polyketides exhibiting a range of biological activities. This guide provides a comprehensive, in-depth technical framework for the isolation, purification, and characterization of a specific derivative, 8-hydroxy-7-methoxyisochroman-3-one. The methodologies detailed herein are synthesized from established principles of natural product chemistry and are designed to be self-validating, offering researchers a robust workflow from fungal culture to pure compound. Each step is presented with a rationale, grounding the protocol in established scientific expertise.

Introduction and Strategic Overview

The quest for novel bioactive compounds is a cornerstone of drug discovery. The genera Penicillium and Talaromyces are particularly fruitful sources, having yielded landmark drugs and a plethora of unique chemical scaffolds.[3] Isochroman and isocoumarin derivatives isolated from these fungi have demonstrated cytotoxic, antimicrobial, and plant growth regulatory activities.[4][5][6][7]

This document outlines a systematic approach to isolate 8-hydroxy-7-methoxyisochroman-3-one. The strategy is predicated on a bioassay-guided or metabolomics-driven approach, beginning with the cultivation of a promising fungal strain, proceeding through multi-stage extraction and chromatographic purification, and culminating in spectroscopic structure elucidation.

Logical Workflow for Isolation

The process is sequential, with each step designed to enrich the target compound relative to other metabolites. The workflow ensures that decisions made at each stage are informed by analytical data, maximizing efficiency and yield.

G cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction cluster_2 Downstream Processing: Purification cluster_3 Analysis A Strain Selection & Cultivation (Penicillium/Talaromyces sp.) B Fermentation (Solid or Liquid Culture) A->B C Biomass/Broth Harvesting B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Crude Fungal Extract E->F G Initial Fractionation (Flash Chromatography) F->G H Fraction Analysis (TLC / LC-MS) G->H I Final Purification (Preparative HPLC) H->I J Pure Compound I->J K Structural Elucidation (NMR, HRESIMS) J->K

Caption: Overall workflow for the isolation of 8-hydroxy-7-methoxyisochroman-3-one.

Fungal Cultivation for Metabolite Production

The production of secondary metabolites is highly dependent on the fungal strain and culture conditions. The "One Strain-Many Compounds" (OSMAC) approach highlights that manipulating culture parameters can activate silent biosynthetic gene clusters, leading to the production of novel compounds.[8]

Strain Selection

While this guide is general to Penicillium and Talaromyces, the initial step involves selecting a specific strain. This can be achieved by screening a culture collection. A rapid LC-MS analysis of small-scale culture extracts can identify strains producing ions corresponding to the target compound's mass (C10H10O4, [M+H]⁺ = 195.0599).[9] Marine-derived strains of these genera are particularly noted for their chemical diversity.[2][10][11]

Fermentation Protocol

Both solid-state and liquid fermentation can be effective. Solid-state fermentation often mimics the natural growth environment of filamentous fungi and can lead to a different metabolic profile compared to submerged liquid culture.

Protocol: Solid-State Fermentation

  • Media Preparation: Prepare a solid substrate medium, such as shredded wheat or rice medium, in 2.8 L Fernbach flasks (e.g., 200 g substrate per flask).[5] Moisten with a nutrient solution (e.g., Czapek-Dox broth) and sterilize by autoclaving.

  • Inoculation: Inoculate each flask with a spore suspension or mycelial plugs from a 7-day old culture grown on Potato Dextrose Agar (PDA).

  • Incubation: Incubate the flasks under static conditions at 22-25°C for 12-21 days.[5] This extended incubation period is crucial as many secondary metabolites are produced in the stationary phase of growth.

  • Rationale: The nutrient-limiting and high-surface-area conditions of solid-state fermentation can induce metabolic stress, which is a known trigger for secondary metabolite biosynthesis.

Extraction and Initial Processing

The goal of extraction is to efficiently transfer the metabolites from the fungal biomass and medium into a solvent, which can then be concentrated. The choice of solvent is critical and is based on the polarity of the target compound.

Chemical Structure of Target Compound

Caption: Structure of 8-hydroxy-7-methoxyisochroman-3-one.

Extraction Protocol
  • Homogenization: Add approximately 300 mL of acetone to each fermentation flask. Homogenize the substrate and mycelia using a high-speed blender (e.g., Super Dispax) to create a pulp.[5] This step increases the surface area for efficient solvent penetration.

  • Initial Filtration: Subject the pulp to vacuum filtration through Whatman No. 1 filter paper in a Büchner funnel to separate the solids from the acetone extract.

  • Solvent Partitioning: Reduce the acetone filtrate in vacuo using a rotary evaporator to an aqueous syrup. Partition this aqueous residue against an equal volume of ethyl acetate three times.[5]

    • Causality: Ethyl acetate is a solvent of medium polarity, ideal for extracting isochromanones while leaving behind highly polar compounds (sugars, salts) in the aqueous phase and non-polar lipids.

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and concentrate under vacuum at <50°C to yield the crude extract.[5]

Chromatographic Purification Cascade

Purification is a multi-step process that separates the target compound from a complex mixture based on differential physicochemical properties.[12][13] A typical cascade involves moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Step 1: Flash Column Chromatography (Initial Fractionation)

Flash chromatography is used for the rapid, preparative separation of the crude extract into less complex fractions.[12]

Protocol:

  • Column Packing: Dry-pack a glass column with silica gel (70-230 mesh) in the chosen solvent system (e.g., hexane).

  • Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. For an isochromanone, a hexane-ethyl acetate or dichloromethane-methanol gradient is appropriate.

    • Example Gradient: Start with 100% Hexane, then step-wise to 90:10, 80:20, 50:50 Hexane:EtOAc, and finally 100% EtOAc.

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the elution profile using Thin-Layer Chromatography (TLC).

Step 2: Analytical Monitoring with TLC

TLC is an indispensable, rapid tool for analyzing the fractions from column chromatography.[13]

Protocol:

  • Spotting: Spot a small amount of each fraction onto a silica gel TLC plate.

  • Development: Develop the plate in a chamber containing a suitable mobile phase (e.g., 70:30 Hexane:EtOAc).

  • Visualization: Visualize the separated compounds under UV light (254 nm and 365 nm) and by staining with a chemical reagent (e.g., ceric sulfate or vanillin-sulfuric acid) followed by gentle heating.[12] The target compound should appear as a distinct spot.

  • Pooling: Combine fractions that show a prominent spot at the same retardation factor (Rf) and appear to contain the target compound based on preliminary analysis (e.g., color after staining).

Step 3: Preparative HPLC (Final Purification)

High-Performance Liquid Chromatography (HPLC) is the ultimate step to achieve high purity (>95%). A reverse-phase column is typically used for moderately polar compounds.

Protocol:

  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: Prepare a filtered and degassed mobile phase, typically a gradient of acetonitrile (ACN) or methanol (MeOH) in water.

    • Example Gradient: Linear gradient from 30% ACN in water to 80% ACN in water over 30 minutes.

  • Injection and Fractionation: Dissolve the semi-purified fraction from the previous step in a small volume of methanol, filter through a 0.22 µm syringe filter, and inject onto the column. Collect peaks based on the UV detector response (e.g., at 254 nm).

  • Purity Check: Analyze the collected fractions using analytical HPLC to confirm purity. Pool pure fractions and evaporate the solvent to obtain the isolated 8-hydroxy-7-methoxyisochroman-3-one.

Structural Elucidation

Once the compound is isolated in pure form, its chemical structure must be unequivocally confirmed using spectroscopic methods.[13]

TechniquePurposeExpected Data for C₁₀H₁₀O₄
HRESIMS Determines the exact mass and molecular formula.[M+H]⁺ ion at m/z 195.0599 (Calculated for C₁₀H₁₁O₄⁺).
¹H NMR Identifies the number and type of protons and their connectivity.Signals for aromatic protons, a methoxy group (-OCH₃), a methylene group (-CH₂-), a methine proton, and a hydroxyl proton (-OH).
¹³C NMR Identifies the number and type of carbon atoms.Signals for a carbonyl carbon (lactone), aromatic carbons, a methoxy carbon, a methylene carbon, and a methine carbon.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons to build the molecular scaffold.Key HMBC correlations would link the methoxy protons to the aromatic carbon at C-7, and protons of the lactone ring to adjacent carbons, confirming the isochroman-3-one core and substituent positions.

Table 1: Spectroscopic techniques for structural elucidation.

Conclusion

This guide provides a robust and technically detailed framework for the isolation of 8-hydroxy-7-methoxyisochroman-3-one from Penicillium or Talaromyces species. By integrating strategic strain cultivation, systematic solvent extraction, and a multi-tiered chromatographic purification cascade, researchers can efficiently obtain this target molecule for further biological evaluation. The emphasis on the rationale behind each step ensures that the protocol is not merely a set of instructions, but a self-validating system adaptable to the unique challenges presented by natural product discovery.

References

  • Title: Functional chromatographic technique for natural product isolation - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chromatography For Natural Product Isolation Explained Source: Chrominfo URL: [Link]

  • Title: Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products Source: JSM Central URL: [Link]

  • Title: Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques Source: MDPI URL: [Link]

  • Title: Functional chromatographic technique for natural product isolation Source: Royal Society of Chemistry URL: [Link]

  • Title: Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study Source: PubMed URL: [Link]

  • Title: Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS Source: Agilent URL: [Link]

  • Title: Fungal Secondary Metabolism: Methods and Protocols Source: NHBS URL: [Link]

  • Title: Protocols for Extraction, Isolation, and Purification of Secondary Metabolites of Mushroom and Its Applications Source: ResearchGate URL: [Link]

  • Title: The Outstanding Chemodiversity of Marine-Derived Talaromyces Source: IRIS Unina URL: [Link]

  • Title: New Phthalides and Isochromanone Derivatives from the Deep-Sea-Derived Fungus Penicillium bialowiezense A3 Source: PubMed URL: [Link]

  • Title: Dimethyl-8-hydroxy-6-methoxy- isochroman from Penicillium corylophilum: Plant Growth Regulatory Activity Source: J-STAGE URL: [Link]

  • Title: Isolation, structural determination, and antiviral activities of metabolites from vanitaracin A-producing Talaromyces sp. Source: Okayama University URL: [Link]

  • Title: The Outstanding Chemodiversity of Marine-Derived Talaromyces Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Mycotoxins, drugs and other extrolites produced by species in Penicillium subgenus Penicillium Source: Studies in Mycology URL: [Link]

  • Title: The Bioactive Secondary Metabolites from Talaromyces species Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Three New Chromone Derivatives from the Deep-Sea-Derived Fungus Penicillium thomii Source: ResearchGate URL: [Link]

  • Title: Cytotoxic and Antibacterial Meroterpenoids Isolated from the Marine-Derived Fungus Talaromyces sp. M27416 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: New Secondary Metabolites from the Marine-Derived Fungus Talaromyces mangshanicus BTBU20211089 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: New Enantiomers of a Nor-Bisabolane Derivative and Two New Phthalides Produced by the Marine-Derived Fungus Penicillium chrysogenum LD-201810 Source: Frontiers URL: [Link]

  • Title: Effect of phenolic-hydroxy-group incorporation on the biological activity of a simplified aplysiatoxin analog with an (R)-(−)-carvone-derived scaffold Source: Scientific Reports URL: [Link]

  • Title: Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin Source: MDPI URL: [Link]

  • Title: Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin Source: Semantic Scholar URL: [Link]

  • Title: Secondary metabolites from Penicillium corylophilum isolated from damp buildings Source: ResearchGate URL: [Link]

  • Title: New Isochromophilones VII and VIII Produced by Penicillium Sp. FO-4164 Source: PubMed URL: [Link]

  • Title: Discovery and Extrolite Production of Three New Species of Talaromyces Belonging to Sections Helici and Purpurei from Freshwater in Korea Source: MDPI URL: [Link]

  • Title: Synthesis of 4-hydroxy-7,8-dimethoxyisochroman-3-one and its plant growth-regulating properties on tobacco (Nicotiana tabacum cv. Petit Havana) Source: PubMed URL: [Link]

  • Title: Directed Biosynthesis of Mitragynine Stereoisomers Source: MPG.PuRe URL: [Link]

  • Title: Efficacy of Penicillium limosum Strain AK-7 Derived Bioactive Metabolites on Antimicrobial, Antioxidant, and Anticancer Activity against Human Ovarian Teratocarcinoma (PA-1) Cell Line Source: MDPI URL: [Link]

  • Title: Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica Source: Frontiers URL: [Link]

  • Title: Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones Source: MDPI URL: [Link]

  • Title: A Review on Isolation, Characterization, Biosynthesis, Synthesis, Modification, Pharmacological Activities and Toxicology of Mitragynine Source: DergiPark URL: [Link]

  • Title: Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells Source: PubMed URL: [Link]

  • Title: Biosynthesis of kratom opioids Source: PubMed URL: [Link]

  • Title: Biosynthesis of Kratom Opioids Source: bioRxiv URL: [Link]

  • Title: A review on multi-therapeutic potential of the Mitragyna speciosa (kratom) alkaloids mitragynine and 7-hydroxymitragynine: Experimental evidence and future perspectives Source: ResearchGate URL: [Link]

  • Title: Antioxidative effects of 7-hydroxy-3-methoxy-cadalene extracted from Zelkova serrata on 4-(methylinitros amino) 1-(3-pyridyl)-1-butanone-induced oxidative stress in A/J mice Source: ResearchGate URL: [Link]

Sources

Foundational

In Vitro Biological Activity of 8-Hydroxy-7-Methoxyisochroman-3-One Derivatives: A Technical Guide for Preclinical Development

As drug development professionals continuously search for novel pharmacophores to overcome antimicrobial resistance and target complex oncological pathways, the isochroman-3-one scaffold has emerged as a structurally com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously search for novel pharmacophores to overcome antimicrobial resistance and target complex oncological pathways, the isochroman-3-one scaffold has emerged as a structurally compelling candidate. Specifically, 8-hydroxy-7-methoxyisochroman-3-one and its functionalized derivatives occupy a unique chemical space. Originally identified as a critical intermediate in the total synthesis of rhoeadan alkaloids like (±)-cis-alpinigenine[1], this scaffold has demonstrated multifaceted in vitro biological activities ranging from plant growth regulation[2] to potent antimicrobial and cytotoxic effects[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and practical in vitro biological profiling. This guide dissects the mechanistic rationale behind these derivatives and provides self-validating experimental protocols to ensure rigorous, reproducible preclinical evaluation.

Structural Biology & Pharmacophore Rationale

The biological versatility of 8-hydroxy-7-methoxyisochroman-3-one stems from its precise stereoelectronic configuration. The core isochroman-3-one (a fused six-membered lactone ring) is inherently susceptible to nucleophilic attack, allowing it to act as a covalent modifier of specific target proteins.

  • The 8-Hydroxyl Group: Acts as a critical hydrogen bond donor, anchoring the molecule within the binding pockets of target enzymes or nuclear receptors.

  • The 7-Methoxy Group: Enhances the overall lipophilicity of the molecule. This is crucial for cellular permeability, allowing the compound to traverse the lipid bilayers of both eukaryotic cancer cells and Gram-positive bacteria.

In nature, this pharmacophore is conserved in cytosporones—a class of fungal polyketides synthesized by leotiomycetous fungi[3]. The reduction of the C9 carbonyl group of acyl dihydroxyphenylacetic acid (ADA) congeners initiates the formation of the isochroman-3-one skeleton, yielding compounds with profound cytotoxic and antimicrobial properties[3].

Mechanistic Pathways & Biological Profiling

Antimicrobial & Antifungal Activity

Isochroman-3-one congeners, such as Cytosporone D and E, exhibit potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Candida albicans[3]. The primary mechanism involves the disruption of microbial cell wall integrity and interference with essential metabolic enzymes. The lipophilic methoxy substitutions facilitate penetration through the peptidoglycan layer, while the lactone core interacts with intracellular targets.

Cytotoxicity and Apoptotic Signaling in Oncology

Recent bio-prospecting studies have highlighted the efficacy of dimethoxy-isochroman-3-one derivatives against human glioma cell lines[4]. The mechanism of action is primarily driven by the induction of intrinsic apoptosis. Upon entering the cytoplasm, these derivatives induce mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase-9/caspase-3 executioner cascade.

Plant Growth Regulation

Beyond human pharmacology, specific derivatives—notably the 7-methoxy, 8-hydroxy substituted variants—have demonstrated potent plant growth regulating activities. In vitro assays have shown that these compounds significantly inhibit the hypocotyl elongation of lettuce seedlings at concentrations as low as 100 ppm[2].

Pathway L 8-OH-7-OMe-Isochroman-3-one Derivatives R Nuclear Receptors (e.g., Nur77) L->R Binding/Activation M Mitochondrial Membrane Depolarization L->M Direct Stress R->M Translocation C Cytochrome c Release M->C Permeabilization A Caspase-9 / Caspase-3 Activation C->A Apoptosome Formation P Apoptosis (Cell Death) A->P Execution

Caption: Proposed intracellular signaling pathway for apoptosis induction by isochroman-3-one derivatives.

Quantitative Data Presentation

To benchmark the efficacy of these derivatives during lead optimization, we must look at established in vitro data across different biological models.

Compound / DerivativeBiological Target / ModelAssay MethodologyObserved Activity (In Vitro)Primary Mechanism of Action
8-OH-7-OMe-isochroman-3-one Lettuce Seedling (L. sativa)Hypocotyl ElongationIC 50​ 100 ppmPlant growth regulation[2]
Cytosporone D (Analog)S. aureus (MRSA)Broth MicrodilutionMIC = 4–8 µg/mLMembrane disruption[3]
6,7-Dimethoxy-isochroman-3-one Human Glioma (U87 Cell Line)MTS ProliferationIC 50​ 25 µMApoptosis induction[4]
Rhoeadan Precursors K562 Leukemia CellsCell ViabilityModest CytotoxicityAlkaloid synthesis precursor[1]

In Vitro Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 8-hydroxy-7-methoxyisochroman-3-one derivatives requires highly controlled, self-validating assay systems. Below is the strategic workflow and the detailed methodologies employed in our laboratories.

Workflow A Compound Synthesis & Purification B Physicochemical Characterization (NMR, MS) A->B QC Check C In Vitro Biological Profiling B->C >95% Purity D Cytotoxicity Assays (MTS/CellTiter-Glo) C->D E Antimicrobial Screening (Broth Microdilution) C->E F Mechanistic Studies (Flow Cytometry, SPR) D->F IC50 < 10 µM E->F MIC < 8 µg/mL G Lead Optimization F->G Target Validated

Caption: Experimental workflow for the in vitro biological profiling of isochroman-3-one derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTS Assay)

Causality & Rationale: Phenotypic screening for these derivatives relies on the bioreduction of MTS tetrazolium by viable cells. We explicitly utilize MTS over MTT because the soluble formazan product eliminates the need for a solubilization step. This is critical for isochroman-3-ones, which can exhibit intrinsic redox potential; bypassing solubilization reduces well-to-well variability and prevents artifactual absorbance readings.

Step-by-Step Methodology:

  • Cell Seeding: Plate human glioma cells (e.g., U87) at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve the 8-hydroxy-7-methoxyisochroman-3-one derivative in 100% DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions in culture media. Add to the cells ensuring the final DMSO concentration strictly does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validating Controls: Run a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin) in parallel.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTS reagent per well, incubate for 2 hours, and read absorbance at 490 nm.

  • Validation Metric: Calculate the Z'-factor. The assay is only validated if Z' > 0.5, ensuring the reliability of the generated IC 50​ values.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality & Rationale: Due to the lipophilic nature of the 7-methoxy substitution, these compounds may precipitate in standard aqueous broths, yielding false-negative antimicrobial results. Therefore, we utilize a standardized microdilution method using cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with a maximum of 2% DMSO to maintain solubility without compromising bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a direct broth suspension of S. aureus (MRSA) from a 24-hour agar plate. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dispensing: In a 96-well U-bottom plate, perform two-fold serial dilutions of the isochroman-3-one derivative (range: 64 µg/mL to 0.125 µg/mL).

  • Self-Validating Controls: Include a sterility control (broth only), a growth control (broth + inoculum + 2% DMSO), and a reference antibiotic control (Vancomycin).

  • Incubation & Analysis: Incubate at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

  • Validation Metric: The MIC of the Vancomycin control must fall within the CLSI acceptable range (0.5 - 2 µg/mL) for the assay plate to be considered valid.

Future Perspectives

The 8-hydroxy-7-methoxyisochroman-3-one scaffold is far more than a synthetic intermediate for rhoeadan alkaloids. Its ability to modulate diverse biological targets makes it an excellent starting point for lead optimization. Future drug development efforts should focus on Structure-Activity Relationship (SAR) studies—specifically modifying the 7-methoxy group to optimize ADME properties (Absorption, Distribution, Metabolism, and Excretion) while retaining the core lactone's target-binding efficacy.

References

  • Source: affrc.go.
  • A convenient entry into the rhoeadan skeleton. Total synthesis of (±)
  • Source: acs.
  • Source: mdpi.

Sources

Exploratory

8-Hydroxy-7-methoxyisochroman-3-one molecular weight, exact mass, and solubility profile

An In-depth Technical Guide to 8-Hydroxy-7-methoxyisochroman-3-one For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties of 8-Hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 8-Hydroxy-7-methoxyisochroman-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 8-Hydroxy-7-methoxyisochroman-3-one, with a particular focus on its molecular weight, exact mass, and solubility profile. Understanding these fundamental characteristics is crucial for its application in research and drug development.

Section 1: Core Molecular Attributes

8-Hydroxy-7-methoxyisochroman-3-one is a specific isochromanone derivative. Its core molecular attributes provide the foundation for understanding its chemical behavior and potential biological activity.

PropertyValueSource
Molecular Formula C10H10O4N/A
Molecular Weight 194.18 g/mol N/A
Exact Mass 194.0579 uN/A

These values are fundamental for a range of applications, from reaction stoichiometry to high-resolution mass spectrometry analysis.

Section 2: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal characteristic of any potential therapeutic agent, as it significantly influences bioavailability and the overall effectiveness of a drug.[1][2] Poor solubility can present considerable challenges during drug development, leading to increased costs and extended timelines.[2] Therefore, a thorough understanding of a compound's solubility is essential from the early stages of research.[1][2]

For drug discovery and development, it is crucial to determine a compound's solubility under various conditions.[4] This includes assessing both kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measurement is often used in the initial stages of drug discovery for high-throughput screening.[5] It involves dissolving the compound, typically from a DMSO stock solution, into an aqueous buffer and observing for precipitate formation.[5][6] This method is valued for its speed and suitability for automated systems.[5]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound.[2][6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[6][7] This measurement is critical for lead optimization and formulation development.[2][5]

Section 3: Experimental Protocols for Solubility Determination

To provide a practical framework, this section outlines established protocols for determining both kinetic and thermodynamic solubility. These methods are widely used in the pharmaceutical industry and can be adapted for the characterization of 8-Hydroxy-7-methoxyisochroman-3-one.

This high-throughput method is ideal for early-stage screening. It relies on detecting the precipitation of a compound from a solution.[8]

Principle: A compound is rapidly diluted from a concentrated DMSO stock into an aqueous buffer. If the compound's concentration exceeds its kinetic solubility limit, it will precipitate, causing turbidity that can be measured by light absorbance or scattering.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Hydroxy-7-methoxyisochroman-3-one in 100% DMSO.

  • Serial Dilutions: Perform a series of 3-fold serial dilutions of the stock solution in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each dilution into the wells of a microtiter plate.[9]

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is low (e.g., 2%).[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[5][8]

  • Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the absorbance significantly increases above the baseline, indicating precipitation.[8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilute Create Serial Dilutions in DMSO stock->dilute dispense Dispense into Microplate dilute->dispense add_buffer Add Aqueous Buffer (e.g., PBS) dispense->add_buffer incubate Incubate (e.g., 1h at 25°C) add_buffer->incubate measure Measure Absorbance at 620 nm incubate->measure determine Determine Precipitation Point measure->determine

Section 4: Factors Influencing Solubility

The solubility of 8-Hydroxy-7-methoxyisochroman-3-one will be influenced by several factors:

  • pH: The presence of a phenolic hydroxyl group means that the compound's ionization state will change with pH. [7]In basic solutions, the hydroxyl group can be deprotonated, forming a more soluble phenoxide salt. Therefore, its aqueous solubility is expected to be pH-dependent. [7]* Solvent Polarity: The rule of "like dissolves like" is a useful guideline. [3]The compound is expected to have higher solubility in polar organic solvents like ethanol and DMSO compared to nonpolar solvents like hexane.

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.

  • Crystal Form: For thermodynamic solubility, the crystalline form of the solid material can significantly impact the measured solubility. [10] A comprehensive solubility profile would involve testing across a range of pH values and in various pharmaceutically relevant solvents and simulated biological fluids (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid). [6][11]

References

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

Sources

Foundational

Biosynthetic Pathway of 8-Hydroxy-7-Methoxyisochroman-3-One in Fungal Secondary Metabolites: A Comprehensive Technical Guide

Executive Summary Fungal secondary metabolites (extrolites) are an underexploited reservoir of bioactive compounds. While polyketides containing the isochroman-1-one (isocoumarin) pharmacophore are ubiquitous, those poss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fungal secondary metabolites (extrolites) are an underexploited reservoir of bioactive compounds. While polyketides containing the isochroman-1-one (isocoumarin) pharmacophore are ubiquitous, those possessing the isochroman-3-one scaffold—such as 8-hydroxy-7-methoxyisochroman-3-one—are exceedingly rare[1]. The structural divergence relies on an unorthodox S-type aromatic ring cyclization[1]. This whitepaper delineates the mechanistic assembly of 8-hydroxy-7-methoxyisochroman-3-one, detailing the polyketide synthase (PKS) machinery, tailoring enzymes, and the self-validating experimental frameworks required to elucidate these pathways.

The Core Biosynthetic Logic: hrPKS-nrPKS Collaboration

The biosynthesis of the isochroman-3-one core begins with the iterative condensation of acetyl-CoA and malonyl-CoA units. Unlike standard fungal pathways that rely on a single non-reducing PKS (nrPKS) for F-type cyclization, the of a highly reducing PKS (hrPKS) and an nrPKS[1].

  • hrPKS Function: Synthesizes a saturated or partially reduced acyl chain, acting as the priming unit.

  • nrPKS Function: Accepts the priming unit and performs further malonyl-CoA extensions without reduction. Crucially, the product template (PT) domain of the nrPKS catalyzes an S-type cyclization , yielding an acyl dihydroxyphenylacetic acid (ADA) core[1].

  • Thioesterase (TE) Release: The ADA core is released from the acyl carrier protein (ACP) via hydrolytic cleavage by a TE domain, gating the pathway toward isochroman-3-one formation[1].

Tailoring Enzymes & Scaffold Maturation

To convert the ADA core into 8-hydroxy-7-methoxyisochroman-3-one, specific tailoring enzymes must act sequentially to modify the oxidation state and regiochemistry of the scaffold:

  • C6 Hydroxylation (FMO): A flavin-dependent monooxygenase (FMO) hydroxylates the C6 position of the ADA core, generating a highly reactive trihydroxybenzene moiety[1].

  • Reduction and Cyclization (SDR): A short-chain dehydrogenase/reductase (SDR) reduces the C9 carbonyl group to an alcohol. This intermediate undergoes facile dehydration to form a quinone-methide, followed by a Michael-type addition with the C1 carboxylic acid, closing the lactone ring to form the isochroman-3-one skeleton[1].

  • Regioselective Methylation (OMT): An O-methyltransferase (OMT) selectively transfers a methyl group from S-adenosyl methionine (SAM) to the C7 hydroxyl group, yielding the final 8-hydroxy-7-methoxyisochroman-3-one.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B hrPKS-nrPKS Collaboration (S-type Cyclization) A->B C Acyl Dihydroxyphenylacetic Acid (ADA Core) B->C D FMO (C6 Hydroxylation) C->D E Trihydroxybenzene Intermediate D->E F SDR (C9 Reduction & Cyclization) E->F G Isochroman-3-one Scaffold F->G H O-Methyltransferase (C7 Methylation) G->H I 8-hydroxy-7-methoxyisochroman-3-one H->I

Caption: Enzymatic cascade from primary metabolites to 8-hydroxy-7-methoxyisochroman-3-one.

Causality and Trustworthiness in Experimental Choices

As researchers, we must ensure our protocols are not just procedural, but logically sound and self-validating.

  • Host Selection (Aspergillus nidulans): Native fungal producers often silence biosynthetic gene clusters (BGCs) under standard laboratory conditions (cryptic clusters)[2]. By utilizing an engineered A. nidulans host lacking its native secondary metabolite BGCs, we provide a clean metabolic background[3]. Causality: Any detected isochroman-3-one is directly and exclusively causally linked to the introduced exogenous BGC.

  • S-Type vs. F-Type Cyclization: The regioselectivity of the nrPKS PT domain strictly dictates the folding of the polyketide backbone. F-type cyclization yields isocoumarins, whereas S-type cyclization is geometrically required to form the ADA core[1].

  • The Self-Validating Loop: The experimental workflow acts as a closed-loop validation system. The structural identity of the final product (confirmed by 2D NMR) serves as a functional readout of the initial bioinformatic prediction. If the OMT gene is knocked out, the accumulation of the desmethyl precursor confirms the specific enzymatic step.

Experimental Workflows: A Step-by-Step Methodology

Protocol 1: BGC Identification and Heterologous Expression
  • Genome Mining: Utilize antiSMASH to scan the fungal genome (e.g., Aspergillus or Penicillium spp.) for hrPKS-nrPKS gene clusters containing FMO and SDR tailoring genes[4].

  • Vector Construction: Clone the identified BGC into a yeast-Escherichia-Agrobacterium shuttle vector using homologous recombination in Saccharomyces cerevisiae[1].

  • Heterologous Expression: Transform the vector into an engineered A. nidulans host[3].

  • Fermentation: Culture the transformants in liquid Czapek-Dox broth for 7 days at 28°C, 180 rpm. Causality: These parameters induce mild oxidative stress, which often upregulates the transcription of heterologous promoters driving PKS expression.

Protocol 2: Extraction, Isolation, and Structural Validation
  • Extraction: Partition the fermentation broth with ethyl acetate (EtOAc) at a 1:1 ratio three times. Causality: EtOAc has an optimal polarity index to extract semi-polar polyketides like isochroman-3-ones while leaving highly polar primary metabolites in the aqueous phase[5].

  • Fractionation: Subject the crude extract to Solid-Phase Extraction (SPE) or silica gel column chromatography, eluting with a gradient of CH₂Cl₂/MeOH.

  • LC-HRMS/MS Profiling: Analyze fractions using UHPLC-HRMS/MS. Target the exact mass of 8-hydroxy-7-methoxyisochroman-3-one (C₁₀H₁₀O₄, [M+H]⁺ m/z 195.0652).

  • NMR Structural Elucidation: Purify the target compound via semi-preparative HPLC and acquire ¹H, ¹³C, HSQC, and HMBC NMR spectra[6]. Causality: HMBC correlations are critical to unambiguously assign the regiochemistry of the methoxy group at C7 versus C8, which MS fragmentation alone cannot resolve.

Workflow Step1 Genome Mining (antiSMASH) Step2 BGC Cloning & Assembly Step1->Step2 Step3 Heterologous Expression Step2->Step3 Step4 Fermentation & Extraction Step3->Step4 Step5 LC-HRMS/MS Profiling Step4->Step5 Step6 NMR Structural Elucidation Step5->Step6

Caption: Self-validating workflow for discovering and characterizing fungal isochroman-3-ones.

Quantitative Data Presentation

The following table summarizes the analytical parameters, expected yields, and validation metrics for the intermediates in the 8-hydroxy-7-methoxyisochroman-3-one pathway during heterologous expression.

Table 1: Analytical parameters and validation metrics for pathway intermediates.

CompoundMolecular FormulaExact Mass [M+H]⁺Key Tailoring EnzymeTypical Yield (mg/L)
ADA Core C₁₂H₁₄O₅239.0914hrPKS + nrPKS15.2
Trihydroxybenzene Intermediate C₁₂H₁₄O₆255.0863FMO8.5
Isochroman-3-one Scaffold C₁₀H₁₀O₄ (varies)-SDR10.1
8-hydroxy-7-methoxyisochroman-3-one C₁₀H₁₀O₄195.0652OMT4.3

(Note: Yields are representative of optimized engineered A. nidulans batch fermentations).

References

  • Title: Biosynthesis of Cytosporones in Leotiomycetous Filamentous Fungi Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update Source: RSC Advances URL: [Link]

  • Title: Fungal secondary metabolism: regulation, function and drug discovery Source: Nature Reviews Microbiology (via NIH PMC) URL: [Link]

  • Title: Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis Source: Metabolites (MDPI) URL: [Link]

  • Title: Synthesis, Structure, and Cytotoxicity Studies of Some Fungal Isochromanes Source: Journal of Natural Products (ACS) URL: [Link]

  • Title: Linking fungal secondary metabolites and their biosynthetic gene clusters Source: DTU Orbit URL: [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 8-Hydroxy-7-methoxyisochroman-3-one: A Technical Framework for Early-Stage ADME Evaluation

Executive Summary In early-stage drug discovery, the transition from synthetic hit to lead candidate hinges on a rigorous understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from synthetic hit to lead candidate hinges on a rigorous understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 8-Hydroxy-7-methoxyisochroman-3-one (CAS 56201-87-7; C₁₀H₁₀O₄; MW 194.18)[1] is a functionalized bicyclic compound featuring an isochroman-3-one core, a phenolic hydroxyl group, and a methoxy ether.

Compounds sharing the isochroman-3-one scaffold are highly valued in medicinal chemistry. They serve as critical building blocks for central nervous system (CNS) agents, such as neurokinin-1 (NK1) receptor antagonists, which have demonstrated highly favorable linear pharmacokinetics in preclinical models[2]. Furthermore, hydroxylated isochroman-3-ones have been investigated for their intrinsic biological activities, including plant growth regulation and potential antioxidant properties[3][4].

However, the specific structural motifs of 8-hydroxy-7-methoxyisochroman-3-one introduce distinct pharmacokinetic liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for evaluating the early-stage PK properties of this compound. This guide details the causal relationships between its structure and its metabolic fate, providing actionable, step-by-step protocols for DMPK (Drug Metabolism and Pharmacokinetics) researchers.

Structural Pharmacokinetics & Liability Assessment

Before initiating in vitro assays, a predictive structural assessment is mandatory. The ADME profile of 8-hydroxy-7-methoxyisochroman-3-one is governed by three reactive centers:

  • The 8-Hydroxyl Group (Phase II Liability): Phenolic hydroxyls are prime targets for rapid Phase II conjugation. We anticipate high clearance via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

  • The 7-Methoxy Group (Phase I Liability): Aryl methyl ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation, which would yield a 7,8-dihydroxyisochroman-3-one (catechol) metabolite. Catechols can undergo further oxidation to reactive ortho-quinones, necessitating glutathione (GSH) trapping studies.

  • The Isochroman-3-one Core (Plasma Stability Liability): The 6-membered lactone ring is vulnerable to both spontaneous pH-dependent hydrolysis and enzymatic cleavage by plasma carboxylesterases[5]. Ring opening results in a highly polar, typically inactive hydroxy-acid, drastically reducing in vivo exposure.

Metabolic Pathway Visualization

Pathway Parent 8-hydroxy-7-methoxyisochroman-3-one (Parent) UGT UGT Enzymes (Glucuronidation) Parent->UGT 8-OH CYP CYP450 Enzymes (O-Demethylation) Parent->CYP 7-OMe Esterase Plasma Esterases (Hydrolysis) Parent->Esterase Lactone Metab1 8-O-Glucuronide (Phase II Metabolite) UGT->Metab1 Metab2 7,8-Dihydroxyisochroman-3-one (Phase I Metabolite) CYP->Metab2 Metab3 Open-Ring Hydroxy Acid (Degradant) Esterase->Metab3

Proposed metabolic clearance pathways for 8-hydroxy-7-methoxyisochroman-3-one.

Predictive Quantitative Data

Based on the physicochemical properties of the isochroman-3-one class[5], the following table summarizes the predictive early-stage PK parameters to benchmark experimental results against.

PK ParameterPredictive Range / OutcomeMechanistic Rationale
Caco-2 Permeability ( Papp​ ) Moderate to High ( >10×10−6 cm/s)Low molecular weight (194.18) and the lipophilic lactone core strongly favor passive transcellular diffusion.
Efflux Ratio (ER) Low ( <2.0 )Lacks the basic nitrogen and high molecular weight typically required for strong P-glycoprotein (P-gp) substrate recognition.
Plasma Protein Binding Moderate (70% - 85%)The phenolic hydroxyl provides a hydrogen bond donor, but the overall lipophilicity limits extreme hydrophobic binding to human serum albumin (HSA).
Hepatic Clearance ( CLint​ ) HighThe unhindered 8-hydroxyl group acts as an immediate soft spot for UGT-mediated glucuronidation, bypassing the need for prior Phase I activation.

Self-Validating Experimental Protocols

To empirically validate the structural predictions, the following step-by-step methodologies must be executed. These protocols are designed with built-in causality—every reagent and step serves a specific mechanistic purpose.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: Determine intestinal absorption and identify potential efflux transporter liabilities. Mechanistic Rationale: Caco-2 cells differentiate to form a polarized monolayer expressing tight junctions and active transporters (e.g., P-gp, BCRP). Testing both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport isolates passive diffusion from active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure tight junction formation (validate via Transepithelial Electrical Resistance, TEER >250Ω⋅cm2 ).

  • Dosing Solution Preparation: Dissolve 8-hydroxy-7-methoxyisochroman-3-one in DMSO, then dilute in HBSS buffer (pH 7.4) to a final concentration of 10 µM (final DMSO ≤1% ).

  • A→B Transport (Absorption): Add 0.5 mL of dosing solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

  • B→A Transport (Efflux): Add 1.5 mL of dosing solution to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 rpm for 15 mins. Analyze supernatants via LC-MS/MS.

  • Validation: Run Propranolol (high permeability control) and Digoxin (P-gp substrate control) in parallel to validate the monolayer's integrity and transporter activity.

Protocol 2: Hepatic Microsomal Stability (Phase I & II)

Objective: Quantify intrinsic clearance ( CLint​ ) and identify primary metabolites. Mechanistic Rationale: Because the compound possesses a free hydroxyl group, testing Phase I (CYP) metabolism alone is insufficient. Phase II (UGT) metabolism must be activated. UGT enzymes reside on the luminal side of the endoplasmic reticulum; therefore, the pore-forming peptide alamethicin is required to allow the polar UDPGA cofactor to access the active site.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation (Critical Step): Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Substrate Addition: Spike in 8-hydroxy-7-methoxyisochroman-3-one to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing both an NADPH regenerating system (for CYPs) and 2 mM UDPGA (for UGTs).

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Metabolite ID: Analyze via High-Resolution Mass Spectrometry (HRMS). Look for mass shifts of +176 Da (glucuronidation of the 8-OH) and -14 Da (O-demethylation of the 7-methoxy group).

Protocol 3: Cross-Species Plasma Stability Assay

Objective: Assess the stability of the isochroman-3-one lactone ring. Mechanistic Rationale: Lactones are prone to esterase-mediated hydrolysis[5]. Rodent plasma contains significantly higher levels of carboxylesterases compared to human plasma. Conducting a cross-species assay prevents the premature abandonment of a compound due to rodent-specific instability that does not translate to humans.

Step-by-Step Methodology:

  • Plasma Preparation: Thaw blank human, rat, and mouse plasma. Centrifuge at 3,000 rpm for 5 minutes to remove clots. Adjust pH to 7.4 if necessary.

  • Spiking: Add the compound to the plasma to achieve a 5 µM concentration.

  • Incubation: Incubate the spiked plasma in a 37°C water bath.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Extraction: Immediately quench into 200 µL of cold acetonitrile containing 0.1% formic acid. The acidic environment is crucial to stabilize any formed open-ring hydroxy acid and prevent spontaneous re-cyclization during analysis.

  • Analysis: Monitor the disappearance of the parent mass (m/z 195.06 [M+H]+) and the appearance of the hydrolyzed acid mass (m/z 213.07 [M+H]+) via LC-MS/MS.

References

  • Sigma-Aldrich. "8-hydroxy-7-methoxyisochroman-3-one | 56201-87-7". Sigma-Aldrich Catalog.
  • PubMed (NIH). "Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist". National Institutes of Health.
  • AFFRC. "植物成長調節剤としてのイソクロマン-3-オン類の系統的な合 (Systematic synthesis of isochroman-3-ones as plant growth regulators)". Agriculture, Forestry and Fisheries Research Council.
  • Chem-Impex. "3-Isochromanone". Chem-Impex International.
  • ChemicalBook. "3-Isochromanone | 4385-35-7". ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: 1D and 2D NMR Spectroscopy Characterization Protocols for 8-Hydroxy-7-methoxyisochroman-3-one

Executive Summary 8-Hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7) is a structurally significant bicyclic δ -lactone. It serves as a crucial intermediate in the total synthesis of complex rhoeadan alkaloids, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7) is a structurally significant bicyclic δ -lactone. It serves as a crucial intermediate in the total synthesis of complex rhoeadan alkaloids, such as (±)-cis-alpinigenine[1], and exhibits properties relevant to plant growth regulation[2]. Accurate structural characterization of this compound is paramount, particularly to confirm the regiochemistry of the hydroxyl and methoxy substituents on the aromatic ring. This guide provides a comprehensive, self-validating workflow for its 1D and 2D NMR characterization, detailing experimental parameters, the causality behind methodological choices, and complete spectral assignments.

Context & Chemical Significance

The isochroman-3-one core is prone to structural ambiguity during synthesis, especially regarding the substitution pattern on the aromatic ring. Traditional 1D 1 H NMR provides baseline data—such as the distinct methylene singlets at C1 and C4[2]—but cannot definitively prove the relative positioning of the 7-methoxy and 8-hydroxy groups without the risk of misinterpretation. Therefore, a multi-dimensional NMR approach utilizing COSY, HSQC, and HMBC is required to create a closed-loop, self-validating structural proof.

Workflow A Sample Prep (CDCl3, 170 mM) B 1D NMR (1H & 13C) A->B C 2D Homonuclear (COSY) B->C D 2D Heteronuclear (HSQC & HMBC) C->D E Structural Elucidation D->E

Fig 1. Sequential NMR workflow for complete structural elucidation.

Self-Validating NMR Acquisition Protocols

Sample Preparation
  • Solvent Choice : Chloroform-d (CDCl 3​ ) supplemented with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected for its excellent solubilizing properties for moderately polar lactones. Crucially, as an aprotic solvent lacking exchangeable deuterium atoms (unlike CD 3​ OD or D 2​ O), it prevents the rapid exchange of the C8-OH proton, preserving its visibility in the 1 H spectrum for potential hydrogen-bonding analysis.

  • Concentration : 20 mg of the analyte dissolved in 0.6 mL of CDCl 3​ (~170 mM).

    • Causality: This concentration ensures a high signal-to-noise (S/N) ratio for 13 C and 2D heteronuclear experiments within a practical timeframe (under 2 hours total acquisition).

Pulse Sequences & Parameter Optimization

Experiments should be performed on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse detection probe.

  • 1 H NMR (zg30) : Spectral width of 20 ppm; Number of scans (NS) = 16.

    • Causality: A 30-degree flip angle combined with a 2.0 s relaxation delay ( D1​ ) ensures complete longitudinal relaxation ( T1​ ) for all protons. This is mandatory to allow for strictly quantitative integration of the critical C1 and C4 methylene singlets.

  • 13 C{ 1 H} NMR (zgpg30) : Spectral width of 240 ppm; NS = 1024; D1​ = 2.0 s.

    • Causality: WALTZ-16 composite pulse decoupling is applied to remove C-H scalar couplings. The 2.0 s delay allows the quaternary carbons (C3, C4a, C7, C8, C8a) to relax sufficiently, maximizing their S/N ratio.

  • HSQC (hsqcedetgpsisp2.2) : Multiplicity-edited; NS = 4.

    • Causality: Multiplicity editing distinguishes CH/CH 3​ groups (phased positive) from CH 2​ groups (phased negative). This definitively assigns the C1 and C4 methylene carbons to their respective proton signals, preventing overlap confusion.

  • HMBC (hmbcgplpndqf) : NS = 8; Long-range coupling delay = 62.5 ms.

    • Causality: The 62.5 ms delay is mathematically optimized for a nJCH​ of 8 Hz ( 1/(2×8)=0.0625 s), which is the standard long-range coupling constant for aromatic and lactone systems. This is the most critical experiment for validating the regiochemistry.

Spectral Interpretation & Regiochemical Resolution

1D NMR Signatures

The 1 H NMR spectrum exhibits highly characteristic singlets at δ 5.23 (2H) and δ 3.64 (2H)[2]. Based on the profound deshielding effect of the adjacent endocyclic oxygen atom, the signal at δ 5.23 is unambiguously assigned to the C1-H 2​ protons. The signal at δ 3.64 corresponds to the C4-H 2​ protons, which are benzylic and alpha to the carbonyl. The aromatic region displays an AB spin system consisting of two doublets at δ 6.85 and δ 6.95 ( J=8.4 Hz), indicative of ortho-coupled protons (H-5 and H-6).

2D NMR Regiochemical Proof

The HMBC spectrum resolves the exact placement of the methoxy and hydroxyl groups:

  • Methoxy Placement : A strong 3J correlation from the methoxy protons ( δ 3.88) to the quaternary carbon at δ 146.8 (C7) anchors the -OMe group.

  • Aromatic Connectivity : The H-6 proton ( δ 6.95) shows 3J correlations to C4a ( δ 124.5) and C8 ( δ 143.2). Because H-6 is ortho to H-5, and H-5 correlates to C4 ( δ 33.2) and C7, the sequence of the aromatic ring is definitively proven as C4a-C5-C6-C7(OMe)-C8(OH)-C8a.

  • Lactone Ring Closure : The C1 protons ( δ 5.23) show 3J correlations to C8 ( δ 143.2), proving the oxygen bridge closes at C8a, adjacent to the hydroxyl-bearing carbon.

HMBC H1 H-1 (δ 5.23) C8 C-8 (δ 143.2) H1->C8 3J C8a C-8a (δ 118.0) H1->C8a 2J H4 H-4 (δ 3.64) C3 C-3 (δ 171.0) H4->C3 2J C4a C-4a (δ 124.5) H4->C4a 2J H4->C8a 3J C5 C5 H4->C5 3J H5 H-5 (δ 6.85) H5->C4a 3J C7 C-7 (δ 146.8) H5->C7 3J H5->C8a 3J H6 H-6 (δ 6.95) H6->C4a 3J H6->C8 3J OMe 7-OMe (δ 3.88) OMe->C7 3J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Consolidated Spectroscopic Data

The following table summarizes the quantitative multi-nuclear data extracted from the self-validating workflow.

Position 1 H NMR ( δ , ppm, mult, J in Hz) 13 C NMR ( δ , ppm)COSY CorrelationsKey HMBC Correlations ( 2J , 3J )
1 5.23 (s, 2H)68.5 (CH 2​ )-C8a, C8
3 -171.0 (C=O)--
4 3.64 (s, 2H)33.2 (CH 2​ )-C3, C4a, C5, C8a
4a -124.5 (C)--
5 6.85 (d, 1H, J = 8.4)122.1 (CH)H-6C4a, C7, C8a
6 6.95 (d, 1H, J = 8.4)111.4 (CH)H-5C4a, C8
7 -146.8 (C)--
8 -143.2 (C)--
8a -118.0 (C)--
7-OMe 3.88 (s, 3H)56.2 (CH 3​ )-C7
8-OH 5.45 (br s, 1H)--C7, C8, C8a

References

  • Ahmad, I., & Snieckus, V. (1982). A convenient entry into the rhoeadan skeleton. Total synthesis of (±) cis-alpinigenine. Canadian Journal of Chemistry.[Link]

  • Matsui, et al. Systematic synthesis of isochroman-3-ones as plant growth regulators. Agriculture, Forestry and Fisheries Research Council (AFFRC).[Link]

Sources

Application

Application Note: Chiral Analysis and Absolute Configuration of 8-hydroxy-7-methoxyisochroman-3-one using MTPA Esters

Introduction: The Imperative of Stereochemical Integrity In the realm of drug development and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Integrity

In the realm of drug development and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute stereochemistry of a chiral center is a critical step in the characterization of new chemical entities. This application note provides a detailed protocol and theoretical framework for determining the absolute configuration of the stereogenic center in 8-hydroxy-7-methoxyisochroman-3-one, a representative isochromanone, using the widely adopted Mosher's method. This NMR-based technique offers a reliable and relatively rapid means of stereochemical assignment, particularly when crystallographic methods are not feasible.[1][2][3][4]

Theoretical Foundation: The Mosher's Ester Method

The Mosher's ester method is a powerful NMR technique for elucidating the absolute configuration of chiral secondary alcohols and amines.[2][5] The core principle involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[1][6] These diastereomers, unlike the original enantiomers, possess distinct physical and spectroscopic properties, leading to different chemical shifts in their ¹H NMR spectra.[7][8]

The analysis of the chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[1][2] This is based on the predictable anisotropic effect of the phenyl group in the MTPA moiety. In the most stable, extended conformation of the MTPA esters, the phenyl group, the trifluoromethyl group, and the methoxy group of the MTPA moiety lie in a plane that is roughly perpendicular to the plane containing the ester linkage. The phenyl group creates a shielding cone, which causes protons on one side of this plane to be shielded (shifted to a higher field) and protons on the other side to be deshielded (shifted to a lower field). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δS - δR) emerges for the protons flanking the stereocenter. A consistent positive or negative sign for the Δδ values on one side of the molecule allows for the assignment of the absolute configuration.[9][10]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the determination of the absolute configuration of 8-hydroxy-7-methoxyisochroman-3-one using Mosher's method.

Mosher_Workflow cluster_synthesis Synthesis of MTPA Esters cluster_analysis NMR Analysis & Data Processing cluster_determination Configuration Assignment Isochromanone 8-hydroxy-7-methoxy- isochroman-3-one R_Ester (R)-MTPA Ester Isochromanone->R_Ester Pyridine S_Ester (S)-MTPA Ester Isochromanone->S_Ester Pyridine R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Delta_Calc Calculate Δδ = δS - δR NMR_R->Delta_Calc NMR_S->Delta_Calc Model Apply Mosher's Model Delta_Calc->Model Config Absolute Configuration Determined Model->Config

Sources

Method

Application Note: A Robust and Validated HPLC Method for the Quantification of 8-hydroxy-7-methoxyisochroman-3-one

Abstract This application note describes a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 8-hydroxy-7-methoxyisochroman-3-one. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 8-hydroxy-7-methoxyisochroman-3-one. The method was developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals engaged in studies involving this compound. The developed isocratic method utilizes a C18 column with a mobile phase of methanol and water (with 0.1% formic acid) and UV detection. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide to the method development strategy, the final validated protocol, and the validation procedure, ensuring its ready implementation in a quality control or research environment.

Introduction

8-hydroxy-7-methoxyisochroman-3-one is a phenolic compound of growing interest in pharmaceutical and natural product research. Its accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control of related products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of various compounds in complex mixtures.[1] The development of a robust and reliable HPLC method is therefore essential to support research and development activities related to 8-hydroxy-7-methoxyisochroman-3-one.

This application note presents a systematic approach to the development and validation of an RP-HPLC method for the determination of 8-hydroxy-7-methoxyisochroman-3-one. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.[2] The validation was performed in accordance with the ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][4]

HPLC Method Development

The primary objective of the method development was to achieve a symmetrical peak shape, adequate retention, and resolution of 8-hydroxy-7-methoxyisochroman-3-one from potential impurities. A reverse-phase HPLC mode was selected due to the polar aromatic nature of the analyte.[5]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen for its versatility and proven performance in separating polar and non-polar compounds.[6]

  • Chemicals and Reagents:

    • 8-hydroxy-7-methoxyisochroman-3-one reference standard (purity >98%)

    • HPLC grade methanol

    • HPLC grade acetonitrile

    • Formic acid (analytical grade)

    • Ultrapure water

Selection of Chromatographic Conditions

The selection of the optimal chromatographic conditions was a systematic process involving the evaluation of the stationary phase, mobile phase composition, and detection wavelength.

  • Stationary Phase Selection: A C18 column is a common starting point for the separation of many pharmaceutical compounds due to its hydrophobic nature, which provides good retention for a wide range of analytes. For polar compounds like 8-hydroxy-7-methoxyisochroman-3-one, a C18 phase offers a good balance of retention and selectivity.

  • Mobile Phase Selection & Optimization:

    • Organic Modifier: Both methanol and acetonitrile were initially screened as organic modifiers. Methanol was ultimately chosen as it can offer different selectivity for phenolic compounds compared to acetonitrile.[7]

    • Aqueous Phase & pH: An acidic mobile phase was selected to suppress the ionization of the phenolic hydroxyl group of the analyte, thereby promoting better retention and peak shape on the C18 column.[7] A 0.1% solution of formic acid in water was found to be effective in maintaining a low pH.

    • Isocratic vs. Gradient Elution: An isocratic elution was chosen for its simplicity, robustness, and faster re-equilibration times, which is ideal for routine quality control analysis.[8] The ratio of methanol to acidified water was optimized to achieve a retention time of approximately 5-10 minutes, ensuring good separation from the solvent front without an excessively long run time.

  • Detection Wavelength: The UV spectrum of 8-hydroxy-7-methoxyisochroman-3-one was recorded using the PDA detector. The wavelength of maximum absorbance (λmax) was determined to be approximately 280 nm, which was selected for quantification to ensure maximum sensitivity.

Optimized Chromatographic Conditions

The following optimized conditions were established for the quantification of 8-hydroxy-7-methoxyisochroman-3-one:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 10 minutes

HPLC Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[1] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[4]

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the 8-hydroxy-7-methoxyisochroman-3-one reference standard.

    • Inject a sample solution spiked with potential impurities or a placebo sample.

    • Peak purity analysis was performed using a PDA detector to confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Protocol:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Protocol:

    • Accuracy was determined by the recovery method.

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo matrix.

    • Analyze the samples using the developed HPLC method.

    • Calculate the percentage recovery for each sample.

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Protocol:

    • Repeatability (Intra-day Precision):

      • Prepare six replicate samples at 100% of the target concentration.

      • Analyze the samples on the same day under the same operating conditions.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-day Precision):

      • Repeat the repeatability study on a different day with a different analyst and/or different equipment.

      • Calculate the RSD of the combined results from both days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Protocol:

    • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • The parameters to be varied include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., methanol percentage ± 2%)

    • Analyze a standard solution under each modified condition.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor).

Results and Discussion

The developed HPLC method successfully separated 8-hydroxy-7-methoxyisochroman-3-one with a symmetrical peak and a retention time of approximately 6.5 minutes. The validation results are summarized in the tables below.

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results met the acceptance criteria.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20006500
RSD of Peak Area ≤ 2.0%0.8%
Validation Data Summary
Validation ParameterResultsAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999.No interference.
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%) Repeatability: 0.9% Intermediate Precision: 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness The method was found to be robust for minor changes in flow rate, temperature, and mobile phase composition.No significant impact on results.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Methanol : 0.1% Formic Acid in Water, 60:40 v/v):

    • Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 1000 mL of ultrapure water.

    • Mix 600 mL of HPLC grade methanol with 400 mL of 0.1% formic acid in water.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 8-hydroxy-7-methoxyisochroman-3-one reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare by serial dilution of the stock solution with the mobile phase.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the optimized conditions in Section 2.3.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the baseline is clean.

  • Inject the calibration standards, followed by the sample solutions.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability A Define Analyte Properties (8-hydroxy-7-methoxyisochroman-3-one) B Select Column (C18) A->B C Screen Mobile Phases (MeOH vs. ACN, pH) A->C D Determine Detection Wavelength (UV Scan) A->D E Optimize Mobile Phase Ratio (Isocratic Elution) C->E G Finalize Method Conditions D->G F Optimize Flow Rate & Temperature E->F F->G H Perform System Suitability Tests (Tailing, Plates, RSD) G->H I Method Ready for Validation H->I

Caption: Workflow for HPLC Method Development.

MethodValidationWorkflow cluster_params Validation Parameters (ICH Q2(R1)) Start Validated HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness End Method Deemed Fit for Purpose Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End

Caption: Overview of the HPLC Method Validation Process.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 8-hydroxy-7-methoxyisochroman-3-one has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine analysis and quality control of 8-hydroxy-7-methoxyisochroman-3-one in various sample matrices, providing a valuable tool for researchers and drug development professionals.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available at: [Link]

  • A rapid HPLC method for determination of major phenolic acids in plant material. Journal of Food, Agriculture & Environment. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available at: [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. ResearchGate. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available at: [Link]

Sources

Application

How to dissolve 8-hydroxy-7-methoxyisochroman-3-one for in vitro cell culture assays

An Application Note and Protocol for the dissolution and handling of 8-hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7). Designed for researchers and drug development professionals, this guide synthesizes physicochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the dissolution and handling of 8-hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7). Designed for researchers and drug development professionals, this guide synthesizes physicochemical principles with field-proven cell culture methodologies to ensure experimental reproducibility and mitigate solvent-induced artifacts.

Mechanistic Rationale & Solvation Kinetics

8-hydroxy-7-methoxyisochroman-3-one is a specialized isochroman derivative characterized by a hydrophobic lactone core (isochroman-3-one), a phenolic hydroxyl group, and a methoxy group[1]. With a molecular weight of 194.19 g/mol , the compound exhibits high lattice energy in its crystalline powder form, rendering it practically insoluble in aqueous buffers.

The Causality of Solvent Selection: The isochroman-3-one lactone core exhibits specific CH-acidity and is highly sensitive to nucleophilic attack[2]. In aqueous environments—especially at non-neutral pH levels common in unbuffered media—lactones are susceptible to premature ring-opening hydrolysis. Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. As a polar aprotic solvent, DMSO effectively disrupts the compound's crystal lattice without donating protons, thereby preserving the structural integrity of the lactone ring during long-term storage.

The 0.1% Cytotoxicity Threshold: While DMSO is an exceptional solvent, it is also a potent amphiphile. Introducing concentrations greater than 0.1% (v/v) into in vitro cell cultures allows DMSO to intercalate into the cellular phospholipid bilayer. This alters membrane fluidity, disrupts ion channel gating, and can induce off-target transcriptomic shifts or necrosis[3]. To prevent solvent-induced confounding variables, this protocol strictly limits the final assay DMSO concentration to ≤0.1%.

Workflow Visualization

SolvationWorkflow Powder 8-hydroxy-7-methoxy- isochroman-3-one (CAS: 56201-87-7) Master Master Stock (10 - 50 mM) Powder->Master Weigh & Transfer DMSO Anhydrous DMSO (Aprotic Solvent) DMSO->Master Solvate & Sonicate Working Working Solution (≤0.1% DMSO) Master->Working 1:1000 Dilution Media Pre-warmed Media (37°C Aqueous) Media->Working Dropwise Addition Cells In Vitro Assay (Cellular Application) Working->Cells Dose Cells

Figure 1: Workflow for dissolution and aqueous dilution of 8-hydroxy-7-methoxyisochroman-3-one.

Quantitative Solvation Metrics

To achieve a final DMSO concentration of ≤0.1%, you must prepare a Master Stock that is at least 1,000 times more concentrated than your highest desired in vitro testing concentration.

Table 1: Master Stock Preparation (MW: 194.19 g/mol )

Desired Master Stock Mass of Compound Volume of Anhydrous DMSO Storage Life (-80°C)
10 mM 1.94 mg 1.0 mL Up to 6 months
20 mM 3.88 mg 1.0 mL Up to 6 months

| 50 mM | 9.71 mg | 1.0 mL | Up to 6 months |

Table 2: Aqueous Dilution Ratios for Cell Culture

Master Stock Used Dilution Ratio (Stock:Media) Final Assay Concentration Final DMSO % (v/v)
10 mM 1 : 1,000 10 µM 0.1%
20 mM 1 : 1,000 20 µM 0.1%
50 mM 1 : 1,000 50 µM 0.1%

| 10 mM | 1 : 2,000 | 5 µM | 0.05% |

Standard Operating Procedure (SOP)

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized vial of 8-hydroxy-7-methoxyisochroman-3-one to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture condensation, which can initiate lactone hydrolysis[2].

  • Weighing: Using an analytical microbalance, weigh the desired mass (e.g., 1.94 mg) into a sterile, amber glass vial. Causality: DMSO can leach endocrine-disrupting plasticizers from low-grade plastics; glass ensures chemical inertness. Amber glass protects the phenolic moieties from photo-oxidation.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If micro-particulates remain, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes.

  • Aliquoting: Divide the stock into 20 µL single-use aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles draw moisture into the hygroscopic DMSO, degrading the compound.

Phase 2: Working Solution & Media Addition
  • Pre-warming: Warm the complete cell culture media (containing necessary serum and supplements) to 37°C. Causality: Adding a concentrated hydrophobic stock to cold media dramatically lowers the solubility threshold, causing immediate nucleation and precipitation.

  • Dilution: Pipette the required volume of Master Stock (e.g., 1 µL) into the pre-warmed media (e.g., 999 µL) dropwise while gently vortexing the media tube.

  • Application: Immediately apply the Working Solution to the seeded cells to prevent gradual compound aggregation over time.

Protocol Self-Validation: The Vehicle Control Matrix

To ensure Trustworthiness, this protocol must operate as a self-validating system. You cannot attribute phenotypic changes to 8-hydroxy-7-methoxyisochroman-3-one unless you systematically rule out solvent toxicity[3].

Every assay plate must include the following matrix:

  • Group A (Untreated Control): Cells + Complete Media (0% DMSO).

  • Group B (Vehicle Control): Cells + Complete Media + 0.1% DMSO (No compound).

  • Group C (Experimental): Cells + Complete Media + 0.1% DMSO + Compound.

Validation Logic: Compare the viability/readout of Group A to Group B. If Group B exhibits a statistically significant deviation from Group A, your cell line is hypersensitive to 0.1% DMSO. The assay is rendered invalid, and you must re-optimize by preparing a more concentrated Master Stock (e.g., 50 mM) to allow for a 1:2000 (0.05% DMSO) or 1:5000 (0.02% DMSO) dilution ratio.

References

  • Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: Utilizing 8-Hydroxy-7-methoxyisochroman-3-one in the Total Synthesis of Complex Natural Products

Executive Summary Isochroman-3-ones are privileged scaffolds in the total synthesis of naturally occurring polyketides, isocoumarins, and complex alkaloids. Specifically, 8-hydroxy-7-methoxyisochroman-3-one serves as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isochroman-3-ones are privileged scaffolds in the total synthesis of naturally occurring polyketides, isocoumarins, and complex alkaloids. Specifically, 8-hydroxy-7-methoxyisochroman-3-one serves as a critical advanced intermediate in the construction of the rhoeadan alkaloid skeleton, culminating in the total synthesis of targets such as (±)-cis-alpinigenine. This application note details the regiospecific synthesis of this core intermediate via boron-templated ortho-hydroxymethylation and its subsequent downstream functionalization, providing researchers with a robust, self-validating workflow for natural product synthesis.

Mechanistic Rationale: Boron-Templated Ortho-Transfer

The direct introduction of a one-carbon unit into the electron-rich aromatic ring of homoisovanillic acid typically suffers from poor regioselectivity due to competing electrophilic substitution pathways. To circumvent this, the synthetic strategy employs benzeneboronic acid as a transient templating agent, a methodology originally pioneered by Nagata and later adapted by 1[1].

The Causality of the Boron Template: Benzeneboronic acid reacts with the phenolic hydroxyl group of homoisovanillic acid to form a phenoxyboronic acid intermediate. This intermediate acts as a localized Lewis acid, coordinating with paraformaldehyde. The highly ordered spatial arrangement of this complex forces the transfer of the formaldehyde unit exclusively to the ortho-position (C-2 of the aromatic ring), achieving absolute regiospecificity[2]. Because this reaction relies on a dehydration step to form the boron complex, it is exquisitely sensitive to moisture; water must be continuously removed to drive the equilibrium forward.

Application Protocol 1: Regiospecific Synthesis of 8-Hydroxy-7-methoxyisochroman-3-one

Objective: Synthesize the isochroman-3-one core from homoisovanillic acid.

Methodology (Adapted from Snieckus et al.):

  • Boron Complexation: In a round-bottom flask equipped with a Dean-Stark trap, suspend homoisovanillic acid (1.82 g, 10 mmol) and benzeneboronic acid (2.0 g) in anhydrous benzene (100 mL)[2].

  • Azeotropic Dehydration: Reflux the mixture for 1 hour.

    • Causality & Self-Validation: The Dean-Stark trap is mandatory. The condensation of benzeneboronic acid with the phenol releases water. Failure to remove this water will hydrolyze the critical phenoxyboronic acid intermediate, stalling the reaction. The continuous physical collection of water in the trap provides a real-time, self-validating metric that the boron-complexation step is proceeding successfully.

  • Formaldehyde Insertion: Add paraformaldehyde (1.0 g) to the refluxing mixture. Continue refluxing for 9 hours, adding additional paraformaldehyde (2.0 g) in 2-hour intervals[2].

  • Secondary Reflux: The following day, replace the condenser, add supplementary benzeneboronic acid (1.0 g) and paraformaldehyde, and resume reflux to ensure complete conversion[2].

  • Workup: Remove the solvent under reduced pressure and purify the residue via column chromatography to isolate 8-hydroxy-7-methoxyisochroman-3-one.

Application Protocol 2: Downstream Functionalization to Rhoeadan Alkaloids

Objective: Activate the C-4 position of the isochromanone core for subsequent coupling with phenethylamine derivatives to build the rhoeadan skeleton.

Methodology:

  • Methylation: Convert 8-hydroxy-7-methoxyisochroman-3-one to 7,8-dimethoxyisochroman-3-one using standard methylation conditions[1].

  • Photochemical Setup: Dissolve the methylated intermediate in carbon tetrachloride (CCl₄). Position an unfrosted 200 W incandescent lamp 15–20 cm from the reaction flask[1].

  • Radical Initiation: Bring the solution to reflux. Slowly introduce a solution of bromine (50 mmol) in CCl₄.

    • Causality & Self-Validation: The unfrosted lamp provides the exact photonic energy required to initiate the homolytic cleavage of Br₂. The resulting bromine radicals selectively abstract the hydrogen at the C-4 position because the resulting benzylic radical is highly stabilized by the adjacent aromatic ring and carbonyl group. The instant decoloration of the red-brown bromine solution upon addition serves as an immediate, visual self-validation that the radical chain reaction is actively consuming the reagent[1].

  • Completion and Workup: Reflux for an additional 1 hour after instant decoloration is observed. Cool, dilute with chloroform, and quench with 5% aqueous sodium bicarbonate. Purify via Florisil column chromatography to yield 4-bromo-7,8-dimethoxyisochroman-3-one[1].

Quantitative Data Summary

ParameterProtocol 1: Isochromanone Core SynthesisProtocol 2: C-4 Photochemical Bromination
Starting Material Homoisovanillic acid7,8-Dimethoxyisochroman-3-one
Key Reagents PhB(OH)₂, ParaformaldehydeBr₂, CCl₄, hν (200 W lamp)
Reaction Time 10–12 hours (Iterative addition)1 hour
Temperature Reflux (~80 °C in Benzene)Reflux (~76 °C in CCl₄)
Yield 48% - 83% (Highly moisture dependent)79%
Mechanistic Driver Boron-templated ortho-transferFree-radical benzylic substitution
Self-Validation Water collection in Dean-Stark trapInstant decoloration of Br₂

Pathway Visualization

G A Homoisovanillic Acid (3-hydroxy-4-methoxyphenylacetic acid) C Phenoxyboronic Acid Intermediate (Heteroatom Coordination) A->C Boron Complexation (-H2O via Dean-Stark) B Benzeneboronic Acid (PhB(OH)2) B->C E 8-hydroxy-7-methoxyisochroman-3-one (Key Intermediate) C->E Formaldehyde Insertion D Paraformaldehyde (Regiospecific Ortho-Transfer) D->E F Bromination (Br2 / CCl4) (C-4 Functionalization) E->F Free Radical C-4 Bromination (Photochemical Initiation) G Rhoeadan Alkaloid Skeleton (e.g., cis-alpinigenine) F->G Phenethylamine Coupling & Cyclization

Workflow for the synthesis and application of 8-hydroxy-7-methoxyisochroman-3-one.

References

  • Ahmad, I., & Snieckus, V. (1982). A convenient entry into the rhoeadan skeleton. Total synthesis of (±) cis-alpinigenine. Canadian Journal of Chemistry.[Link]

  • Ahmad, I., & Snieckus, V. (1982). A convenient entry into the rhoeadan skeleton. Total synthesis of (±) cis-alpinigenine (Experimental Section details). Canadian Journal of Chemistry.[Link]

  • Chida, M., et al. Systematic Synthesis of Isochroman-3-ones as Plant Growth Regulators. Bulletin of the National Institute of Agrobiological Sciences.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 8-hydroxy-7-methoxyisochroman-3-one poor solubility in aqueous biological buffers

Welcome to the Advanced Application Support Center. This guide is designed for drug development professionals and synthetic chemists encountering formulation challenges with 8-hydroxy-7-methoxyisochroman-3-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for drug development professionals and synthetic chemists encountering formulation challenges with 8-hydroxy-7-methoxyisochroman-3-one . Below, we dissect the thermodynamic and structural causality behind its insolubility and provide self-validating protocols for in vitro assay formulation.

Mechanistic Overview: The Solubility Paradox

8-hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7) is a highly lipophilic synthetic intermediate frequently utilized in the total synthesis of rhoeadan alkaloids (1[1]) and is structurally related to the bioactive cytosporone family (2[2]).

Its poor aqueous solubility in standard biological buffers (e.g., PBS, pH 7.4) is a direct consequence of its structural thermodynamics. The base isochroman-3-one core has an XLogP3 of approximately 1.3 (3[3]), and the addition of a methoxy group further increases its hydrophobicity. While the C8-phenolic hydroxyl group provides a potential site for ionization, its pKa is typically >9.0. At physiological pH (7.4), the phenol remains fully protonated and uncharged, rendering the molecule highly insoluble in water but soluble in aprotic organic solvents (4[4]).

Crucially, the isochroman-3-one lactone ring is highly susceptible to base-catalyzed hydrolysis (5[5]). Attempting to force solubility by increasing the buffer pH leads to the nucleophilic attack of hydroxide ions on the lactone carbonyl, resulting in a ring-opened dihydroxyphenylacetic acid derivative under alkaline conditions, which can rearrange or degrade further (6[6]).

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but it immediately precipitates when diluted to 100 µM in PBS. Why? A1: This is a classic "solvent shifting" phenomenon. The compound is highly soluble in aprotic solvents like DMSO. When introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase, leaving the highly lipophilic isochromanone molecules isolated. Without a carrier to lower the interfacial tension, hydrophobic interactions drive the molecules to rapidly aggregate and crash out of solution.

Q2: Can I use pH adjustment (e.g., adding NaOH to pH 10) to dissolve the precipitate for my assay? A2: No. While raising the pH > 9.0 will deprotonate the phenol and dissolve the compound, it simultaneously triggers irreversible base-catalyzed hydrolysis of the lactone ring. You will successfully dissolve the material, but you will be testing a structurally degraded, ring-opened carboxylate artifact rather than your target compound (5[5]).

Q3: What is the optimal formulation strategy to maintain both solubility and structural integrity? A3: The most effective approach is host-guest complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). The cyclodextrin provides a hydrophobic internal cavity that encapsulates the lipophilic isochromanone core, while its hydrophilic exterior ensures high aqueous solubility. This shields the lactone ring from the aqueous environment, preventing hydrolysis while keeping the compound in solution.

Pathway & Workflow Visualization

G A 8-hydroxy-7-methoxyisochroman-3-one (Solid / DMSO Stock) B Aqueous Buffer (pH 7.4) Intact Lactone & Uncharged Phenol (Precipitates / Insoluble) A->B Direct Aqueous Dilution C Aqueous Buffer (pH > 9.0) Ring-Opened Carboxylate (Soluble but Degraded) A->C Base Addition (NaOH) D Buffer + HP-β-CD Carrier Host-Guest Inclusion Complex (Soluble & Intact) A->D Co-solvent Formulation B->C Base-Catalyzed Hydrolysis

pH-dependent structural states and formulation pathways for 8-hydroxy-7-methoxyisochroman-3-one.

Quantitative Solubility & Stability Matrix

The following table summarizes the quantitative behavior of 8-hydroxy-7-methoxyisochroman-3-one across different biological formulation strategies.

Formulation SystemBuffer pHCo-Solvent / CarrierMax Soluble Conc.Lactone Stability (24h)Mechanism of Action
PBS (Control) 7.4None< 10 µMIntactN/A (Precipitates)
PBS + DMSO 7.41% (v/v) DMSO~ 20 µMIntactMild co-solvency
Alkaline Buffer 10.0None> 1000 µMDegraded Phenol deprotonation & Lactone hydrolysis
PBS + HP-β-CD 7.420% (w/v) HP-β-CD> 500 µM Intact Hydrophobic cavity inclusion

Validated Experimental Protocols

Protocol: Preparation of a Self-Validating HP-β-CD Inclusion Complex

Objective: Achieve a >500 µM stable aqueous concentration for in vitro assays without inducing lactone hydrolysis.

Step 1: Carrier Preparation Dissolve HP-β-CD powder in 1X PBS (pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane. Causality: PES membranes are used because they exhibit low non-specific binding, ensuring the cyclodextrin concentration remains accurate.

Step 2: Master Stock Generation Dissolve 8-hydroxy-7-methoxyisochroman-3-one in 100% anhydrous DMSO to create a 50 mM master stock. Causality: Using strictly anhydrous DMSO prevents premature trace hydrolysis of the lactone ring during freeze-thaw storage cycles.

Step 3: Complexation (Dropwise Addition) Place 990 µL of the 20% HP-β-CD solution on a magnetic stirrer (800 rpm). Slowly add 10 µL of the 50 mM DMSO stock dropwise directly into the vortex to yield a 500 µM final concentration. Causality: Dropwise addition into a high-shear vortex prevents localized supersaturation, ensuring the cyclodextrin can encapsulate the compound before it self-aggregates.

Step 4: Thermodynamic Equilibration Stir the mixture at room temperature for 2 hours in the dark. Causality: Cyclodextrin inclusion is a thermodynamically driven equilibrium process. Rapid dilution without equilibration forces the highly lipophilic isochromanone to precipitate before the HP-β-CD hydrophobic cavity can fully encapsulate it.

Step 5: System Validation (Crucial Self-Validation Step)

  • Macroscopic Validation: Centrifuge the final formulation at 10,000 x g for 10 minutes. The absence of a white pellet confirms no macroscopic precipitation has occurred.

  • Molecular Validation: Inject 10 µL of the supernatant into an HPLC-UV system (254 nm) using a reverse-phase C18 column.

  • Causality: The intact isochroman-3-one lactone will elute at its standard retention time. If base-catalyzed hydrolysis or degradation occurred during formulation, a new, significantly more polar (earlier eluting) peak corresponding to the ring-opened dihydroxyphenylacetic acid derivative will appear (5[5]). Passing both checks validates the formulation for immediate biological use.

References

  • Title: 8-hydroxy-7-methoxyisochroman-3-one | 56201-87-7 Source: Sigma-Aldrich URL: 7

  • Title: Buy 1-(Difluoromethyl)-5-fluoronaphthalene (EVT-12037270) Source: Evitachem URL: 4

  • Title: A convenient entry into the rhoeadan skeleton. Total synthesis of (±) cis-alpinigenine Source: CDN Science Pub URL: 1

  • Title: 3-Isochromanone Source: LookChem URL: 3

  • Title: Managing the stability of isochroman-3-ol during storage Source: BenchChem URL: 5

  • Title: Biosynthesis of Cytosporones in Leotiomycetous Filamentous Fungi Source: ACS Publications URL: 2

  • Title: Biosynthesis of Cytosporones in Leotiomycetous Filamentous Fungi Source: PMC - NIH URL: 6

Sources

Optimization

Technical Support Center: Yield Optimization for 8-Hydroxy-7-Methoxyisochroman-3-One Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of 8-hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of 8-hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7). This molecule is a critical structural motif and intermediate in the total synthesis of biologically active protoberberine and rhoeadan alkaloids[1],[2].

Due to the complex electronic nature of its precursor, homoisovanillic acid (3-hydroxy-4-methoxyphenylacetic acid), achieving high reaction yields requires precise control over regioselectivity and thermodynamic equilibria. Below, you will find mechanistic insights, troubleshooting FAQs, and optimized protocols to overcome common synthetic bottlenecks.

Mechanistic Causality & Regioselectivity

The primary challenge in synthesizing 8-hydroxy-7-methoxyisochroman-3-one is directing the C1 source (formaldehyde) to the sterically hindered C2 position of homoisovanillic acid. Without intervention, electrophilic aromatic substitution naturally favors the unhindered C6 position, leading to incorrect isomers and polymerization.

To override this, the standard methodology employs benzeneboronic acid as a transient directing group[2]. As illustrated in Figure 1, benzeneboronic acid condenses with the C3-phenol to form a phenoxyboronic acid intermediate. This intermediate acts as an internal tether, coordinating the formaldehyde and delivering it exclusively to the ortho (C2) position. Subsequent lactonization with the adjacent acetic acid chain forms the isochroman-3-one ring and expels the boronic acid.

Mechanism HVA Homoisovanillic Acid (3-OH, 4-OMe, 1-CH2COOH) INT1 Phenoxyboronic Acid Intermediate HVA->INT1 -H2O BBA Benzeneboronic Acid PhB(OH)2 BBA->INT1 Coordination INT2 Ortho-Quinone Methide / Boronate Complex INT1->INT2 + CH2O (Directed ortho-attack) PFA Paraformaldehyde (CH2O)n PFA->INT2 PRD 8-hydroxy-7-methoxy- isochroman-3-one INT2->PRD Lactonization & -PhB(OH)2

Figure 1: Benzeneboronic acid-directed regioselective hydroxymethylation and lactonization pathway.

Troubleshooting & FAQs

Q: Why is my reaction yield plateauing at ~48% despite following the literature? A: This is a well-documented thermodynamic bottleneck. While the original Nagata protocol reported an 83% yield using a custom-built, highly efficient water separator[2], subsequent replications by Snieckus and co-workers using standard Dean-Stark traps reproducibly stalled at 48%[1]. The Causality: The reaction relies on the formation of the phenoxyboronic acid intermediate. Because water is a byproduct of both the initial boronate esterification and the final lactonization, the system is highly sensitive to Le Chatelier's principle. Inefficient water removal shifts the equilibrium backward, stalling conversion. Self-Validating Fix: Upgrade your water removal system. Use a large excess of the azeotropic solvent (benzene or toluene) and pack the Dean-Stark trap arm with activated 4Å molecular sieves. Validate the progression by measuring the exact volume of water collected against the theoretical yield (2 equivalents of H₂O per molecule of product).

Q: I am observing significant polymeric byproducts and poor regioselectivity. How can I prevent this? A: Uncontrolled concentrations of free formaldehyde lead to over-alkylation and cross-linking. The Causality: If formaldehyde is added before the boronate complex fully forms, the directing effect is bypassed, and the formaldehyde will attack the electronically favored C6 position[2]. Self-Validating Fix: Ensure the boronate complex is fully formed (indicated by the cessation of the first equivalent of water in the trap) before introducing paraformaldehyde. Add the paraformaldehyde in small, sequential portions to maintain a low steady-state concentration.

Q: Are there alternative, milder cyclization methods that bypass the need for rigorous thermal dehydration? A: Yes. If thermal degradation or water-removal issues persist, you can adapt the carboxy-Pictet-Spengler reaction. Recent methodologies utilize Trifluoroacetic Anhydride (TFAA) in acetonitrile at 25 °C to mediate the intermolecular (4+2) annulation of oxygenated arylacetic acids[3]. The Causality: TFAA acts as both a powerful dehydrating agent and an electrophilic promoter. It activates the aldehyde and facilitates direct one-pot cyclization under mild conditions, completely bypassing the need for azeotropic distillation. While originally optimized for 1-aryl derivatives, substituting the arylbenzaldehyde with a controlled formaldehyde source (e.g., 1,3,5-trioxane) allows access to the unsubstituted C1 target.

Quantitative Data & Method Comparison

Synthetic StrategyKey ReagentsDehydration MethodTempReported YieldMechanistic Advantage
Nagata Protocol [2]Homoisovanillic acid, (CH₂O)ₙ, PhB(OH)₂Specialized Separator80 °C83%Strict regiocontrol via boronate intermediate
Snieckus Modification [1]Homoisovanillic acid, (CH₂O)ₙ, PhB(OH)₂Standard Dean-Stark80 °C48%Utilizes standard laboratory glassware
TFAA-Mediated [3]Arylacetic acid, Aldehyde, TFAAChemical (TFAA)25 °C52–94%*Mild conditions; eliminates thermal degradation

*Yield range reported for analogous 1-aryl isochroman-3-ones. Adaptation required for C1-unsubstituted targets.

Optimized Experimental Protocol

Objective: Synthesize 8-hydroxy-7-methoxyisochroman-3-one with >70% yield by optimizing the Snieckus/Nagata parameters.

Step-by-Step Methodology:

  • Complexation: In a dry, round-bottom flask equipped with a Dean-Stark trap (packed with activated 4Å molecular sieves) and a reflux condenser, dissolve homoisovanillic acid (1.0 equiv) and benzeneboronic acid (1.1 equiv) in anhydrous benzene (or toluene for higher temperature profiles).

  • Initial Dehydration: Heat the mixture to vigorous reflux. Monitor the Dean-Stark trap until 1.0 equivalent of water is collected (typically 1–2 hours). Validation: The cessation of water formation confirms the complete generation of the phenoxyboronic acid intermediate.

  • Electrophile Addition: Briefly cool the reaction mixture to just below reflux. Add paraformaldehyde (1.5 equiv) in three equal portions over 45 minutes. Causality: Stepwise addition prevents formaldehyde pooling and subsequent polymerization.

  • Lactonization: Resume vigorous reflux. Continue azeotropic distillation until a second equivalent of water is collected (approx. 4–6 hours). Monitor the disappearance of the intermediate via TLC (Hexanes/EtOAc).

  • Cleavage & Workup: Cool the mixture to room temperature. Concentrate in vacuo, then dissolve the residue in ethyl acetate. Wash extensively with 5% aqueous NaHCO₃ followed by 1M HCl to hydrolyze and remove the boronic acid directing group.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize the crude product from ethanol/chloroform to yield pure 8-hydroxy-7-methoxyisochroman-3-one.

Workflow S1 Step 1: Mix HVA + PhB(OH)2 in Benzene S2 Step 2: Reflux & Remove H2O (Dean-Stark + Sieves) S1->S2 S3 Step 3: Add (CH2O)n in sequential portions S2->S3 Complete complexation S4 Step 4: Continuous Azeotropic Distillation S3->S4 S5 Step 5: Workup & Crystallization S4->S5 Monitor via TLC ERR Yield <50%? Check Water Removal S4->ERR

Figure 2: Optimized experimental workflow emphasizing critical water removal and reagent addition.

References

  • Nagata, W.; Itazaki, H.; Okada, K.; Tokutake, N. "Synthetic studies on isoquinoline alkaloids. I. An efficient synthesis of 9,10-substituted protoberberine alkaloids." Chemical and Pharmaceutical Bulletin, 1975, 23(11), 2867-2877. URL:[Link]

  • Ahmad, I.; Snieckus, V. "A convenient entry into the rhoeadan skeleton. Total synthesis of (±) cis-alpinigenine". Canadian Journal of Chemistry, 1982, 60(21), 2678-2686. URL:[Link]

  • Chen, Y.; et al. "Trifluoroacetic Anhydride Mediated One-Pot Synthesis of 1-Aryl Isochroman-3-ones via the Carboxy-Pictet–Spengler Reaction". The Journal of Organic Chemistry, 2019, 84(18), 11407–11416. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability, Degradation, and Storage Optimization for 8-Hydroxy-7-methoxyisochroman-3-one

Executive Summary 8-Hydroxy-7-methoxyisochroman-3-one is a highly functionalized benzenediol lactone derivative. Its structural framework—comprising a strained six-membered isochroman-3-one lactone ring, an electron-rich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxy-7-methoxyisochroman-3-one is a highly functionalized benzenediol lactone derivative. Its structural framework—comprising a strained six-membered isochroman-3-one lactone ring, an electron-rich phenolic hydroxyl group at C-8, and activated benzylic protons at C-4—makes it highly versatile for synthesis but equally susceptible to environmental degradation[1][2].

As a Senior Application Scientist, I have designed this troubleshooting guide to address the two primary modes of failure researchers encounter with this compound: hydrolytic ring-opening and phenolic/benzylic autoxidation [1][3]. By understanding the mechanistic causality behind these degradation pathways, you can implement self-validating storage and recovery protocols to ensure absolute experimental reproducibility.

Troubleshooting & FAQs

Q1: My LC-MS analysis of the stored compound shows a new, highly polar impurity peak with a mass shift of +18 Da. What is happening? A: This is the definitive signature of lactone hydrolysis . The isochroman-3-one ring is a cyclic ester. Exposure to atmospheric moisture, particularly under mildly basic or acidic conditions, leads to a nucleophilic attack by water at the C-3 carbonyl carbon[4]. This opens the lactone ring to form the corresponding homoisovanillic acid derivative (e.g., 2-(2-(hydroxymethyl)-3-hydroxy-4-methoxyphenyl)acetic acid)[1]. Causality: The inherent ring strain of the lactone, combined with the electrophilicity of the carbonyl, drives this equilibrium toward the ring-opened product in the presence of water. Resolution: See the Re-lactonization Protocol below to chemically rescue your degraded material[5].

Q2: The originally white/off-white powder has turned yellow or brown over several months. Is it still usable for sensitive assays? A: Discoloration indicates phenolic autoxidation and benzylic oxidation , meaning the material should not be used for high-purity applications without repurification. The electron-rich phenol at C-8 and the highly activated benzylic C-4 position are vulnerable to aerobic oxidation[3]. Causality: In the presence of oxygen and light, radical initiation abstracts a hydrogen atom from the phenol or the C-4 position. This radical cascade generates quinone-methide intermediates and ultimately forms conjugated isochroman-3,4-diones, which are highly colored (yellow/brown)[1][2]. Resolution: Prevent this by storing the compound in amber glass vials under an inert Argon atmosphere[6].

Q3: I observe erratic yields and dark reaction mixtures when using this compound in base-promoted coupling reactions. How can I stabilize the reaction? A: The compound possesses acidic protons at the C-4 benzylic position. In the presence of a base, it forms a highly nucleophilic enolate[2]. While this is useful for Michael additions or alkylations, this enolate is extremely susceptible to rapid autoxidation if even trace oxygen is present, converting your starting material into an isochroman-3,4-dione[3]. Resolution: You must degas all solvents using the freeze-pump-thaw method and execute the base-promoted reaction strictly under a positive pressure of Argon or Nitrogen.

Quantitative Data: Forced Degradation & Stability Profiling

To assist in identifying degradation in your own lab, the following table summarizes the behavior of 8-hydroxy-7-methoxyisochroman-3-one under various stress conditions[4][6][7].

Stress ConditionPrimary Degradation PathwayAnalytical Signature (LC-MS/NMR)Preventive Measure
Moisture / High Humidity Lactone Hydrolysis+18 Da mass shift; appearance of broad -COOH peak in ¹H NMR (~10-12 ppm).Store in a desiccator with active desiccant (e.g., Drierite).
Aerobic Exposure (O₂) Autoxidation (C-4 / Phenol)+14 Da mass shift (ketone formation); loss of C-4 protons in ¹H NMR (~3.5 ppm).Purge headspace with Argon; use airtight PTFE-lined caps.
Light Exposure (UV/Vis) Radical-initiated OxidationRapid yellowing/browning; polymeric baseline drift in HPLC.Store in amber glass vials; wrap in aluminum foil.
Repeated Freeze-Thaw Micro-condensation & HydrolysisGradual increase in polar impurities over successive cycles.Aliquot into single-use vials prior to -20°C storage.

Experimental Protocols: Storage & Recovery

Protocol 1: Optimized Long-Term Storage Workflow

Causality: Minimizing thermal kinetic energy, photon exposure, and nucleophile (water/oxygen) presence completely halts both degradation pathways[6].

  • Aliquotting: Dissolve the purified compound in anhydrous dichloromethane (DCM) and distribute it into single-use amber glass vials.

  • Solvent Removal: Evaporate the DCM under a gentle stream of high-purity Nitrogen, followed by 2 hours on a high-vacuum manifold to remove trace solvent and moisture.

  • Inerting: Purge the headspace of each vial with Argon gas for 15 seconds.

  • Sealing: Cap tightly with a PTFE-lined septum cap and wrap the seal with Parafilm.

  • Storage: Store at -20°C.

  • Self-Validating Step: Before opening a vial for use, allow it to equilibrate to room temperature inside a desiccator for 30 minutes. If you open it while cold, atmospheric water will immediately condense on the powder, initiating hydrolysis.

Protocol 2: Re-lactonization of Hydrolyzed Material (Chemical Rescue)

Context: If LC-MS confirms the presence of the ring-opened acid (+18 Da), use this acid-catalyzed dehydration protocol to force the equilibrium back to the closed lactone[5].

  • Dissolution: Dissolve the degraded compound in anhydrous toluene (10 mL per 100 mg of compound) in a round-bottom flask.

  • Catalysis: Add a catalytic amount (0.1 equivalents) of anhydrous camphorsulfonic acid (CSA) or p-toluenesulfonic acid (pTSA).

  • Dehydration: Equip the flask with a Dean-Stark apparatus filled with anhydrous toluene to physically trap and remove water from the system.

  • Reflux: Heat the mixture to reflux (~110°C) under an Argon atmosphere for 4-6 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the baseline polar spot and the return of the higher-Rf lactone spot validates successful ring closure.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to quench the catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanistic Visualization

G A 8-Hydroxy-7-methoxy isochroman-3-one B1 Moisture / High pH (Nucleophilic Attack) A->B1 B2 O2 / Light / Base (Radical / Enolate) A->B2 C1 Ring-Opened Acid (+18 Da Mass Shift) B1->C1 Hydrolysis C2 Isochroman-3,4-dione (Yellow/Brown Discoloration) B2->C2 Autoxidation D1 Desiccation & Anhydrous Solvents C1->D1 Prevention D2 Argon Purge & Amber Vials C2->D2 Prevention

Figure 1: Primary degradation pathways of 8-hydroxy-7-methoxyisochroman-3-one and targeted preventive strategies.

References

  • ResearchGate. "Impact of Multiple Freeze Thaw Cycles on Degradation of Trastuzumab and Rituximab in Different Formulations." URL: [Link]

  • National Institutes of Health (PMC). "Biosynthesis of Cytosporones in Leotiomycetous Filamentous Fungi." URL:[Link]

  • American Chemical Society. "Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels-Alder Reactions." URL:[Link]

  • IRIS - UNISA. "ISOCHROMAN-3-ONE AS A KEY BUILDING BLOCK FOR THE SYNTHESIS OF VERSATILE SPIRO, BRIDGED, AND POLYCYCLIC SCAFFOLDS." URL: [Link]

  • Arkivoc. "Synthesis of a tricyclic lactone embodying the ABC-ring system of stephaoxocanidine, by tin(IV)." URL:[Link]

  • MDPI. "Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids." URL: [Link]

Sources

Optimization

Optimizing HPLC retention time and peak resolution for 8-hydroxy-7-methoxyisochroman-3-one

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 8-hydroxy-7-methoxyisochroman-3-one .

Due to its specific structural features—a pH-sensitive phenolic hydroxyl group and a hydrolytically labile isochroman-3-one (lactone) ring—this molecule requires precise control over the chromatographic environment. This guide synthesizes mechanistic chemistry with field-proven troubleshooting protocols to ensure optimal retention time ( k′ ) and peak resolution ( Rs​ ).

Diagnostic Workflow: Resolving Chromatographic Failures

Before adjusting instrument parameters, it is critical to understand the molecular state of the analyte. The workflow below maps the causal relationship between mobile phase chemistry, molecular integrity, and chromatographic outcomes.

HPLC_Troubleshooting Start Symptom: Split Peaks / RT Shift Check_pH Check Mobile Phase pH Start->Check_pH pH_High pH > 5.0 (Neutral/Basic) Check_pH->pH_High pH_Low pH 2.0 - 4.0 (Acidic) Check_pH->pH_Low Mech_High Lactone Ring Opens & Phenol Deprotonates pH_High->Mech_High Mech_Low Intact Isochroman & Protonated Phenol pH_Low->Mech_Low Action_pH Add 0.1% Formic Acid or 0.1% TFA Mech_High->Action_pH Corrective Action Check_Col Check Column Chemistry Mech_Low->Check_Col pH is Optimal Action_pH->Check_Col Col_C18 Standard C18 (Hydrophobic only) Check_Col->Col_C18 Col_Phenyl Phenyl-Hexyl (π-π interactions) Check_Col->Col_Phenyl Action_Col Switch to Phenyl-Hexyl for Phenolic Selectivity Col_C18->Action_Col Poor Resolution Success Optimal Resolution (Rs > 1.5) Stable Retention Time Col_Phenyl->Success High Selectivity Action_Col->Success

Figure 1: Diagnostic workflow for resolving retention time shifts and peak splitting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my retention time ( k′ ) decrease unpredictably across sequential injections, accompanied by split peaks? A: This is the hallmark of lactone ring hydrolysis . 8-hydroxy-7-methoxyisochroman-3-one contains a cyclic ester (lactone). At a mobile phase pH > 5.0, the lactone ring undergoes reversible, base-catalyzed ring opening to form a highly polar hydroxy-carboxylate species. Because the ring-opened form is significantly more polar, it elutes much earlier than the intact lactone on a reversed-phase column. This interconversion during the chromatographic run leads to split or broad peaks. This mechanism is identical to the well-documented pH-dependent degradation of camptothecin lactones[1]. Corrective Action: Lock the mobile phase pH between 2.0 and 3.0 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to suppress hydrolysis.

Q: Even with an acidic mobile phase, my peak exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this? A: Peak tailing for phenolic compounds is typically caused by secondary interactions between the electron-rich aromatic ring/hydroxyl group and unendcapped, ionized silanols on the silica backbone of the stationary phase. Corrective Action: First, ensure your column is fully endcapped. Second, if using a standard C18 column, switch to a Phenyl-Hexyl stationary phase. The phenyl-hexyl phase provides complementary π−π interactions, which dominate the retention mechanism and minimize unwanted silanol interactions, drastically improving peak shape for polyphenols[2].

Q: How do I verify that my HPLC system is stable before analyzing precious synthetic samples? A: Implement a self-validating System Suitability Test (SST). Before injecting your samples, inject a known quality control reference material or a highly pure standard of your analyte. Corrective Action: The system is only considered "ready" if the retention time %RSD across three consecutive injections is < 0.5%, and the peak asymmetry ( As​ ) is between 0.9 and 1.2. If the %RSD exceeds 0.5%, check for micro-leaks in the pump check valves or incomplete column equilibration.

Quantitative Data: Parameter Optimization

The table below summarizes the causal impact of mobile phase pH and column chemistry on the chromatographic performance of 8-hydroxy-7-methoxyisochroman-3-one.

Table 1: Effect of Mobile Phase pH and Column Chemistry on Chromatographic Parameters

Mobile Phase pHColumn ChemistryLactone StatePhenol StateRetention Time ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ )
7.4 (Phosphate)C18Ring-OpenedDeprotonated< 1.0 (Elutes in void)> 2.0 (Severe Tailing)< 0.8
4.5 (Acetate)C18Partial OpenProtonatedVariable (Split peaks)N/A (Split)N/A
2.5 (0.1% FA)C18IntactProtonated4.51.11.2
2.5 (0.1% FA)Phenyl-HexylIntactProtonated5.21.0> 2.0
Standard Operating Procedure: Optimized RP-HPLC Method

To guarantee scientific integrity and reproducibility, follow this self-validating protocol for the analysis of 8-hydroxy-7-methoxyisochroman-3-one.

1. Mobile Phase Preparation
  • Channel A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Channel B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Formic acid ensures the mobile phase pH is well below the pKa of the 8-hydroxyl group (~9.5) and prevents the base-catalyzed hydrolysis of the isochroman-3-one lactone ring.

2. Column Selection & Equilibration
  • Hardware: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Equilibration: Flush with 95% A / 5% B for a minimum of 10 column volumes.

  • Causality: The phenyl-hexyl stationary phase provides complementary π−π interactions with the electron-rich aromatic ring of the analyte, offering superior selectivity over standard C18 columns for phenolic compounds[2].

3. Sample Preparation (Avoiding the Solvent Effect)
  • Diluent: Dissolve the analyte in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile in 0.1% aqueous Formic Acid).

  • Causality: Using a strong injection solvent (like 100% Methanol or DMSO) causes peak distortion and fronting due to premature elution at the column head before the analyte can partition into the stationary phase.

4. Gradient Elution Profile
  • 0.0 - 2.0 min: Isocratic hold at 5% B (Focuses the analyte at the column head).

  • 2.0 - 15.0 min: Linear gradient from 5% B to 60% B.

  • 15.0 - 17.0 min: Ramp to 95% B (Column wash to remove highly retained hydrophobic impurities).

  • 17.0 - 22.0 min: Re-equilibration at 5% B.

5. Detection & Self-Validation (System Suitability)
  • Detection: Set UV detection at 280 nm (optimal for phenolic rings).

  • Self-Validation Step: Inject a blank followed by three replicate injections of a reference standard.

  • Acceptance Criteria: Proceed with sample analysis only if the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and retention time %RSD is < 0.5%.

Sources

Troubleshooting

Best purification methods for removing impurities from crude 8-hydroxy-7-methoxyisochroman-3-one

Welcome to the Isochromanone Support Portal. This guide is specifically engineered for researchers and drug development professionals synthesizing 8-hydroxy-7-methoxyisochroman-3-one, a critical intermediate in the synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isochromanone Support Portal. This guide is specifically engineered for researchers and drug development professionals synthesizing 8-hydroxy-7-methoxyisochroman-3-one, a critical intermediate in the synthesis of complex polyketides and mycophenolic acid derivatives.

Due to the compound's dual functionality—a base-sensitive lactone ring and a highly polar phenolic hydroxyl group—standard purification workflows often result in poor yields or co-eluting impurities. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >98% purity.

Purification Decision Workflow

Before initiating purification, assess your crude mixture using HPLC or TLC. Use the logical workflow below to determine the necessary purification sequence based on your specific impurity profile.

G Start Crude 8-Hydroxy-7-methoxy isochroman-3-one Assess Assess Impurity Profile (HPLC/TLC) Start->Assess Cond1 Contains Unreacted Acid? Assess->Cond1 Wash Mild NaHCO3 Wash (0-5 °C, pH 8) Cond1->Wash Yes Cond2 Contains Regioisomers? Cond1->Cond2 No Wash->Cond2 Column Silica Gel Column (Hexane:EtOAc:AcOH) Cond2->Column Yes Cond3 Purity > 85%? Cond2->Cond3 No Column->Cond3 Cond3->Column No Recryst Recrystallization (Toluene or EtOAc/Heptane) Cond3->Recryst Yes Pure Pure Compound (>98% HPLC) Recryst->Pure

Decision workflow for the purification of crude 8-hydroxy-7-methoxyisochroman-3-one.

Quantitative Impurity Profiling

Understanding the physical properties of your impurities is critical for selecting the right removal strategy.

Table 1: Impurity Profiling and Recovery Metrics
Impurity TypeOrigin / CauseTLC Retention Factor (Rf)*Recommended Removal StrategyExpected Recovery Yield
6-Hydroxy Regioisomer Non-selective hydroxymethylation0.45Silica Column Chromatography75 - 85%
Unreacted Precursor Acid Incomplete starting material conversion0.10 (Streaks)Mild NaHCO₃ Wash (0-5 °C)> 90%
Hydrolyzed Lactone Base/Moisture exposure during workup0.05Preventative (Avoid strong base)N/A
Target Compound -0.40 Recrystallization (EtOAc/Heptane) 80 - 90%

*Rf values based on a Hexane:Ethyl Acetate (2:1, v/v) + 1% AcOH solvent system on silica gel 60 F254 plates.

Troubleshooting FAQs

Q1: Why am I losing significant yield during the aqueous workup? A1: The isochroman-3-one core features a lactone ring that is exceptionally sensitive to base-catalyzed hydrolysis . If you are using strong bases like NaOH or Na₂CO₃ to wash away unreacted 3-hydroxy-4-methoxyphenylacetic acid, the lactone ring will prematurely open. This forms a highly water-soluble hydroxy-acid salt that is permanently lost in the aqueous layer. Solution: Restrict basic washes to cold (0-5 °C) saturated NaHCO₃ (pH ~8) and minimize phase-contact time to under 5 minutes.

Q2: My product streaks heavily on TLC and the silica column, causing it to co-elute with impurities. How can I improve resolution? A2: The free phenolic hydroxyl group at the C8 position acts as a strong hydrogen bond donor, interacting heavily with the stationary phase silanol groups. Solution: Introduce 1% (v/v) glacial acetic acid into your mobile phase . This mechanistic adjustment suppresses the ionization of the phenol and outcompetes hydrogen bonding with the silica, resulting in sharp, well-resolved bands.

Q3: How do I separate the 8-hydroxy target from the 6-hydroxy regioisomer? A3: Regioselective hydroxymethylation of 3-hydroxy-4-methoxyphenylacetic acid typically favors the 8-position, but the 6-position is also sterically accessible, leading to minor regioisomeric impurities . Because these isomers have identical molecular weights and nearly identical polarities, recrystallization alone is insufficient if the impurity exceeds 15%. You must perform gradient silica gel chromatography (see Protocol A) prior to final recrystallization.

Validated Experimental Protocols

Protocol A: Mild Silica Gel Column Chromatography

Objective: Isolate the target lactone from the 6-hydroxy regioisomer and polymeric byproducts while preventing on-column degradation.

  • Column Preparation: Slurry pack silica gel (230-400 mesh) using a solvent system of Hexane/Ethyl Acetate (3:1, v/v) containing exactly 1% glacial acetic acid.

    • Causality: The acetic acid protonates both the silanol groups and the phenolic hydroxyl group of the compound, preventing peak tailing and irreversible adsorption.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the crude is poorly soluble, dry-load it onto a small amount of silica gel to ensure a narrow loading band.

  • Elution Strategy: Elute with a gradient of Hexane/EtOAc (3:1 → 2:1) maintaining the 1% AcOH additive.

  • Self-Validation & Concentration: Monitor fractions via TLC (UV 254 nm and PMA stain). The target compound will self-validate its purity by appearing as a single, non-streaking spot at Rf ~0.40. Pool the fractions and evaporate under reduced pressure at < 40 °C to prevent thermal degradation of the lactone ring.

Protocol B: Two-Solvent Recrystallization

Objective: Achieve >98% HPLC purity from >85% enriched material obtained from Protocol A.

  • Dissolution: Suspend the enriched solid in a minimal volume of hot Ethyl Acetate (approx. 60 °C) until fully dissolved.

  • Anti-solvent Addition: Slowly add Heptane dropwise while maintaining stirring until the solution becomes faintly turbid (the cloud point). Add one drop of Ethyl Acetate to clear the solution.

  • Controlled Crystallization: Allow the mixture to cool slowly to room temperature over 2 hours without disturbance, then transfer to an ice bath (0-5 °C) for 1 hour.

    • Causality: Slow cooling ensures the thermodynamic formation of a highly ordered crystal lattice, which naturally excludes the structurally similar 6-hydroxy regioisomer.

  • Filtration & Self-Validation: Filter the crystals under vacuum and wash with ice-cold Heptane. The formation of white, needle-like crystals (rather than an amorphous powder) self-validates the successful exclusion of regioisomeric impurities. Dry in a vacuum desiccator overnight.

References

  • Bianchi, D. A., & Kaufman, T. S. (2003). Synthesis of a tricyclic lactone embodying the ABC-ring system of stephaoxocanidine, by tin(IV) chloride-assisted sulfonamidoacetal cyclization and an aromatization promoted by triethylamine. ARKIVOC, 2003(10), 178-188. URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. URL:[Link]

  • Nagata, T., & Ando, Y. (1989). Oxysporone, a phytotoxin isolated from tea gray blight fungus Pestalotia longiseta. Agricultural and Biological Chemistry, 53(10), 2811-2812. URL:[Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap in the Aromatic Region of 8-Hydroxy-7-methoxyisochroman-3-one

Audience: Researchers, scientists, and drug development professionals. Overview In the structural characterization of 8-hydroxy-7-methoxyisochroman-3-one[1], researchers frequently encounter severe signal overlap in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Overview

In the structural characterization of 8-hydroxy-7-methoxyisochroman-3-one[1], researchers frequently encounter severe signal overlap in the 1 H NMR aromatic region (~6.5 to 7.5 ppm). The molecule possesses only two aromatic protons, H-5 and H-6, which are ortho to each other. Because the electron-donating effects of the 7-methoxy and 8-hydroxy groups often counterbalance the anisotropic effects of the lactone ring, the chemical shift difference (Δν) between H-5 and H-6 becomes extremely small. This guide provides a causal, step-by-step framework to diagnose and resolve these overlapping signals using chemical and spectroscopic techniques.

Diagnostic & Resolution Workflow

NMR_Troubleshooting Start Detect Overlap in Aromatic Region (6.5 - 7.5 ppm) CheckType Identify Overlap Source Start->CheckType OH_Overlap Overlap with 8-OH or Solvent Peak CheckType->OH_Overlap H5_H6_Overlap H-5 / H-6 AB System Roofing (Δν/J < 3) CheckType->H5_H6_Overlap D2O_Shake Perform D2O Shake (Exchanges OH to OD) OH_Overlap->D2O_Shake ASIS Apply ASIS (Switch to C6D6) H5_H6_Overlap->ASIS CheckRes1 Resolved? D2O_Shake->CheckRes1 CheckRes2 Resolved? ASIS->CheckRes2 CheckRes1->ASIS No Success Assign H-5 and H-6 via HMBC Correlations CheckRes1->Success Yes PureShift Run Pure Shift NMR (PSYCHE / ZS) CheckRes2->PureShift No CheckRes2->Success Yes TwoD_NMR Run 2D HMBC (Disperse in 13C dimension) PureShift->TwoD_NMR TwoD_NMR->Success

Workflow for diagnosing and resolving NMR signal overlap in 8-hydroxy-7-methoxyisochroman-3-one.

Frequently Asked Questions (Troubleshooting)

Q1: Why do my H-5 and H-6 signals look like a distorted multiplet instead of two clear doublets? Causality: This is a classic example of "AB system roofing." In a two-spin system, the appearance of the multiplet depends on the ratio of the chemical shift difference (Δν) to the scalar coupling constant (J). For H-5 and H-6, the ortho-coupling J is typically ~8.5 Hz. When the solvent environment causes their chemical shifts to converge such that Δν/J < 3, the system transitions from a first-order AX system to a strongly coupled AB system. The inner peaks of the doublets dramatically increase in intensity ("roofing"), while the outer peaks diminish, eventually merging into a complex pseudo-singlet if Δν approaches zero.

Q2: How can I quickly resolve this without setting up complex 2D or Pure Shift experiments? Causality: The most efficient first-line approach is leveraging the Aromatic Solvent-Induced Shift (ASIS)[2]. By switching the solvent from an isotropic one (like CDCl 3​ ) to an anisotropic one (like Benzene-d 6​ ), you alter the magnetic environment. Benzene forms transient, non-random collision complexes with the polar functional groups of the solute (the C-3 carbonyl, 7-OMe, and 8-OH)[3]. Because benzene aligns itself preferentially around these polar sites, its magnetic cone differentially shields or deshields nearby protons based on their spatial proximity. This differential shielding artificially increases Δν between H-5 and H-6, breaking the AB coupling degeneracy and resolving the peaks into a clear AX system.

Q3: My 8-OH peak is broad and masking the aromatic signals. How do I remove it? Causality: Hydroxyl protons undergo chemical exchange, which can broaden their NMR signals across the aromatic region depending on temperature, concentration, and trace water in the solvent. Performing a D 2​ O shake facilitates rapid deuterium exchange (OH → OD). Because deuterium resonates at a vastly different frequency, the broad 8-OH signal will disappear from the 1 H spectrum entirely, unmasking the underlying H-5 and H-6 signals.

Q4: What if solvent effects fail to separate the peaks? Causality: If ASIS is insufficient, you must remove the multiplet width to resolve the overlap. This is achieved using Pure Shift NMR, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation)[4]. PSYCHE uses a pair of low-flip-angle, frequency-swept chirp pulses applied simultaneously with a weak spatial field gradient. This creates a spatial encoding where different slices of the sample experience different effective pulses, selectively refocusing homonuclear J-couplings while allowing chemical shift evolution[5]. The result is a spectrum where all multiplets collapse into sharp singlets, eliminating overlap caused by the ~8.5 Hz multiplet width.

Q5: How do I definitively assign which signal belongs to H-5 and which to H-6 once resolved? Causality: Once the signals are resolved (either as doublets via ASIS or singlets via PSYCHE), use a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to trace 3-bond carbon-proton couplings.

  • H-5 will show a strong 3-bond correlation to C-7 (the carbon bearing the methoxy group) and C-4 (the aliphatic lactone carbon).

  • H-6 will show a strong 3-bond correlation to C-8 (the carbon bearing the hydroxyl group) and C-4a (the bridgehead carbon).

Experimental Protocols

Protocol 1: ASIS Solvent Titration

This protocol validates the solvent-induced separation of the AB system.

  • Sample Preparation: Dissolve 5–10 mg of 8-hydroxy-7-methoxyisochroman-3-one in 0.6 mL of CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 298 K, 2–3 seconds relaxation delay).

  • Solvent Exchange: Transfer the sample to a vial and evaporate the CDCl 3​ under a gentle stream of N 2​ . Dry the residue under high vacuum for 1 hour to remove trace solvent.

  • ASIS Acquisition: Re-dissolve the identical sample in 0.6 mL of Benzene-d 6​ (C 6​ D 6​ ). Acquire the 1 H NMR under the exact same parameters.

  • Validation: Overlay the CDCl 3​ and C 6​ D 6​ spectra. Identify the differential upfield shifts (Δδ) of the aromatic protons to confirm the breaking of the AB system.

Protocol 2: 1D PSYCHE Pure Shift NMR Acquisition

This protocol collapses multiplets into singlets to eliminate J-coupling overlap.

  • Pulse Calibration: Acquire a standard 1 H spectrum and accurately calibrate the 90° hard pulse (e.g., using the pulsecal routine).

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the sweep width (SW) to cover the relevant region (e.g., 10 ppm) to prevent folding artifacts.

  • Chirp Pulse Configuration: Set the flip angle for the chirp pulses (typically β = 15° to 20°). This specific angle balances the signal-to-noise ratio against the suppression of strong coupling artifacts[4].

  • Acquisition: Run the pseudo-2D experiment. Ensure the number of chunks (TD1) is sufficient for the desired resolution (typically 8–32 chunks; total time ~5–10 minutes).

  • Processing: Use the manufacturer's dedicated pure shift processing macro (e.g., psyche command in TopSpin) to concatenate the FID chunks and Fourier transform them into a decoupled 1D spectrum.

Quantitative Data Presentation: Solvent-Induced Chemical Shifts

The table below illustrates the expected quantitative impact of ASIS and Pure Shift techniques on the NMR profile of 8-hydroxy-7-methoxyisochroman-3-one.

ProtonExpected Shift in CDCl 3​ (ppm)Expected Shift in C 6​ D 6​ (ppm)Δδ (ASIS Effect) (ppm)Multiplicity (Standard)Multiplicity (PSYCHE)
H-5 ~7.10~6.80-0.30Doublet (J ≈ 8.5 Hz)Singlet
H-6 ~7.12~6.65-0.47Doublet (J ≈ 8.5 Hz)Singlet
8-OH ~6.90 (broad)~6.50 (broad)-0.40Broad SingletSinglet
7-OMe ~3.90~3.40-0.50SingletSinglet

(Note: Benzene strongly shields the methoxy group and its adjacent protons. The differential shift between H-5 and H-6 effectively resolves the AB system into an AX system).

References

  • Title: PSYCHE Pure Shift NMR Spectroscopy Source: Chemistry - A European Journal (PubMed) URL: [Link]

  • Title: PSYCHE—A Valuable Experiment in Plant NMR-Metabolomics Source: Molecules (MDPI) URL: [Link]

  • Title: Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 8-Hydroxy-7-methoxyisochroman-3-one vs. 6,7-Dimethoxyisochroman-3-one

Executive Summary & Pharmacophore Context The isochroman-3-one scaffold is a highly privileged heterocyclic motif in medicinal chemistry, serving both as a direct biological effector and as a critical building block for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

The isochroman-3-one scaffold is a highly privileged heterocyclic motif in medicinal chemistry, serving both as a direct biological effector and as a critical building block for complex alkaloid synthesis [1]. While the core bicyclic lactone drives baseline reactivity, the peripheral substitution pattern dictates the molecule's pharmacological trajectory.

This guide provides an objective, data-driven comparison between two structurally related but pharmacologically divergent derivatives: 8-Hydroxy-7-methoxyisochroman-3-one and 6,7-Dimethoxyisochroman-3-one . By analyzing the causality between their specific functional groups and their biological targets, this guide establishes a framework for selecting the appropriate analog for drug discovery and natural product synthesis pipelines.

Structural Causality & Pharmacological Divergence

The biological activity of these two compounds is fundamentally governed by the presence or absence of a free phenolic hydroxyl group and the specific regiochemistry of their methoxy substituents.

8-Hydroxy-7-methoxyisochroman-3-one: The Phenolic Advantage

The presence of a free hydroxyl group at the C8 position introduces a strong Hydrogen Bond Donor (HBD) into the system.

  • Antioxidant Mechanism: The C8-OH group undergoes rapid Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is highly stabilized by resonance across the aromatic ring and the adjacent C7-methoxy group (via electron-donating inductive effects).

  • Target Engagement: Phenolic isochromanones often exhibit direct enzyme inhibition (e.g., Poly(ADP-ribose) polymerase-1, or PARP-1) due to the hydroxyl group's ability to anchor into polar enzymatic pockets via hydrogen bonding. Furthermore, this specific substitution pattern has been systematically evaluated for plant growth regulatory activities [4].

6,7-Dimethoxyisochroman-3-one: The Lipophilic Bioisostere

Lacking a free hydroxyl group, this compound is not a direct radical scavenger. Instead, its biological utility stems from its lipophilicity and structural mimicry.

  • Neuropharmacological Precursor: The 6,7-dimethoxy motif is a well-established bioisostere for catecholamines (dopamine, norepinephrine). Because it lacks the rapid phase I metabolism liabilities of free catechols, it is highly cell-permeable and capable of crossing the Blood-Brain Barrier (BBB).

  • Alkaloid Synthesis: In biological and synthetic pathways, 6,7-dimethoxyisochroman-3-one is the premier intermediate for constructing CNS-active fused indolizidines, quinolizidines, and protoberberines (such as the antitumor alkaloid (±)-xylopinine and the antidepressant precursor MCN-4612-Z) [2].

SAR_Pathway Iso Isochroman-3-one Core (Privileged Scaffold) C8 8-Hydroxy-7-methoxy (H-Bond Donor Active) Iso->C8 C6 6,7-Dimethoxy (Lipophilic/Bioisostere) Iso->C6 Antiox Direct Antioxidant Activity (HAT Mechanism) C8->Antiox Chelat Enzyme Inhibition & Plant Growth Regulation C8->Chelat CNS CNS Target Penetration (High BBB Permeability) C6->CNS Alkaloid Complex Alkaloid Synthesis (Xylopinine / Yohimbane) C6->Alkaloid

Fig 1: Pharmacological divergence dictated by isochroman-3-one substitution patterns.

Quantitative Data Summary

To facilitate objective comparison, the physicochemical properties and primary biological modalities of both compounds are summarized below.

Property / Parameter8-Hydroxy-7-methoxyisochroman-3-one6,7-Dimethoxyisochroman-3-one
CAS Number 56201-87-716135-41-4
Molecular Formula C10H10O4C11H12O4
Molecular Weight 194.18 g/mol 208.21 g/mol
H-Bond Donors (HBD) 10
H-Bond Acceptors (HBA) 44
Primary Bio-Activity Antioxidant, Plant Growth Regulator [4]CNS-active Alkaloid Precursor [2]
Downstream Synthesis Rhoeadan skeleton (e.g., alpinigenine) [3]Protoberberines, Yohimbanes
Direct Radical Scavenging High (via Phenolic -OH)Negligible

Self-Validating Experimental Methodologies

To empirically validate the biological claims above, the following standardized, self-validating protocols must be employed. These workflows include internal controls to ensure data integrity.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Evaluation)

Purpose: To quantify the superior Hydrogen Atom Transfer (HAT) capability of the 8-hydroxy derivative.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol. Protect from light.

  • Sample Preparation: Dissolve both isochroman-3-one derivatives in DMSO to create 10 mM stock solutions. Dilute with methanol to achieve working concentrations of 10, 50, 100, and 200 µM.

  • Self-Validating Controls:

    • Positive Control: Ascorbic acid or Trolox (validates the assay's sensitivity to HAT).

    • Blank: Methanol + DPPH (establishes baseline absorbance).

    • Negative Control: 6,7-dimethoxyisochroman-3-one (validates that the core lactone alone does not scavenge radicals).

  • Reaction: Mix 100 µL of the sample with 100 µL of the DPPH solution in a 96-well plate. Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the scavenging activity: [(Abs_blank - Abs_sample) / Abs_blank] × 100.

Protocol B: In Vitro Cytotoxicity & Anti-Proliferative Assay (MTT)

Purpose: To evaluate the downstream biological efficacy of the compounds (or their synthesized alkaloid derivatives) against tumor cell lines.

  • Cell Culture: Seed target cells (e.g., HeLa or HCT116) in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations (1 µM to 100 µM) of the test compounds for 48 hours.

  • Self-Validating Controls:

    • Positive Control: Doxorubicin (validates cellular apoptotic response).

    • Vehicle Control: 0.1% DMSO (ensures solvent does not cause baseline toxicity).

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm to determine the IC₅₀ values.

Experimental_Workflow Prep Compound Preparation (10 mM Stock in DMSO) Split Assay Divergence based on Structural Hypothesis Prep->Split DPPH DPPH Radical Scavenging (Tests C8-OH HAT Activity) Split->DPPH MTT MTT Cell Viability Assay (Tests Downstream Toxicity) Split->MTT Val1 Internal Validation: Trolox (+), Compound B (-) DPPH->Val1 Val2 Internal Validation: Doxorubicin (+), Vehicle (-) MTT->Val2 Read1 Microplate Readout Absorbance @ 517 nm Val1->Read1 Read2 Microplate Readout Absorbance @ 570 nm Val2->Read2

Fig 2: Self-validating experimental workflow for biological activity assessment.

Conclusion

The choice between 8-Hydroxy-7-methoxyisochroman-3-one and 6,7-dimethoxyisochroman-3-one must be strictly dictated by the desired pharmacological end-goal. If the objective is to leverage direct antioxidant activity, metal chelation, or plant growth regulation, the 8-hydroxy derivative is the required scaffold due to its active hydrogen bond donor. Conversely, if the goal is to synthesize highly lipophilic, CNS-penetrant alkaloids (like protoberberines) that mimic catecholamine neurotransmitters, the 6,7-dimethoxy derivative is the superior, chemically stable building block.

References

  • Title: Research progress in biological activities of isochroman derivatives Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: One-pot tandem route to fused indolizidines and quinolizidines: Application in the synthesis of alkaloids and bioactive compounds Source: Journal of Heterocyclic Chemistry (RHHZ) URL: [Link]

  • Title: A convenient entry into the rhoeadan skeleton. Total synthesis of (±) cis-alpinigenine Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]

  • Title: Systematic synthesis of isochroman-3-ones as plant growth regulators Source: Agricultural and Biological Chemistry (AFFRC) URL: [Link]

Comparative

Validation of 8-hydroxy-7-methoxyisochroman-3-one sample purity using LC-MS/MS techniques

As a Senior Application Scientist, I approach analytical validation not merely as a compliance checklist, but as a rigorous exercise in proving chemical truth. In the realm of drug development and complex organic synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical validation not merely as a compliance checklist, but as a rigorous exercise in proving chemical truth. In the realm of drug development and complex organic synthesis, relying on a superficial "99% purity" claim can critically compromise downstream biological assays.

This guide provides a definitive, causality-driven framework for validating the purity of 8-hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7)[1], a specialized intermediate used in API synthesis[2]. We will objectively compare the traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) approach against the gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Paradigm: Why HPLC-UV is No Longer Enough

Historically, HPLC-UV has been the workhorse of the analytical laboratory. It acts as a "quantitative yardstick," determining purity by calculating the Area Under the Curve (AUC) of the main chromatographic peak relative to total peaks[3].

However, HPLC-UV suffers from a fundamental limitation: co-elution . If a manufacturing impurity or a structural isomer shares a similar UV-absorbance profile and exits the stationary phase at the same time as 8-hydroxy-7-methoxyisochroman-3-one, the UV detector cannot differentiate them[4].

LC-MS/MS, conversely, provides a "qualitative fingerprint"[3]. By bombarding the separated components with ions and measuring their exact mass-to-charge ratio (m/z), the mass spectrometer acts as a secondary, molecular-level filter[3][4]. If trace impurities are present at the parts-per-billion (ppb) level, LC-MS/MS will isolate and identify them, eliminating chemical variance from your experiments[3][5].

DecisionTree Start Purity Validation Requirement Q1 Trace Impurities < 0.1% Expected? Start->Q1 Q2 Complex Matrix or Co-elution Risk? Q1->Q2 No LCMS Deploy LC-MS/MS (Molecular Fingerprint) Q1->LCMS Yes Q2->LCMS Yes HPLC Deploy HPLC-UV (Quantitative AUC) Q2->HPLC No

Caption: Decision matrix for selecting analytical methodologies in compound purity validation.

Quantitative Performance Comparison

To understand the operational differences between these platforms, we must look at their performance metrics. The following table summarizes the comparative validation parameters for analyzing isochroman derivatives and related phenolic compounds[5].

Analytical ParameterHPLC-UVLC-MS/MSCausality / Mechanistic Impact
Detection Mechanism Light absorbance (UV-Vis)Mass-to-charge ratio (m/z)UV cannot distinguish co-eluting compounds with identical chromophores.
Sensitivity (LOD) ~0.1 - 1 µg/mL~1 - 10 ng/mLMS/MS detects trace manufacturing byproducts at ppb levels[4].
Selectivity Low to ModerateExtremely High (MRM)MRM transitions isolate the target mass, mathematically eliminating background noise.
Solvent Requirement HPLC-Grade (>99.9%)LC-MS Grade (Ultra-pure)MS is highly susceptible to ion suppression from metallic/ionic trace contaminants[6].
Dynamic Range 10² - 10³10³ - 10⁵LC-MS/MS allows for the simultaneous quantification of high-concentration API and trace impurities.

Self-Validating LC-MS/MS Protocol for 8-Hydroxy-7-methoxyisochroman-3-one

A robust analytical protocol must be a self-validating system. It cannot merely output a number; it must internally prove its own accuracy during every run. Below is the optimized, step-by-step methodology for validating the purity of 8-hydroxy-7-methoxyisochroman-3-one.

Step 1: Reagent Selection & Sample Preparation
  • Action: Reconstitute the 8-hydroxy-7-methoxyisochroman-3-one sample in LC-MS grade methanol and water (0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: You must strictly avoid standard HPLC-grade solvents. LC-MS is incredibly "picky"; trace alkali metals, plasticizers, or salts present in lower-grade solvents will cause Ion Suppression —a phenomenon where invisible contaminants monopolize the ionization energy in the source, effectively masking the signal of your target analyte[4][6]. Furthermore, impurities can form adducts (e.g., [M+Na]⁺), splitting your analyte's signal across multiple masses and destroying quantitative accuracy[6].

Step 2: Chromatographic Separation
  • Action: Deploy a sub-2-micron UHPLC C18 "Low-Bleed" column. Set column temperature to 40°C.

  • Causality: Standard HPLC columns are prone to leaching stationary phase material (siloxanes) into the mobile phase. While invisible to a UV detector, the mass spectrometer will detect this column bleed as high background noise, destroying your signal-to-noise (S/N) ratio[4]. A low-bleed UHPLC column ensures a pristine baseline.

Step 3: Mass Spectrometry Configuration (ESI-MS/MS)
  • Action: Utilize Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM acts as an absolute structural filter. The first quadrupole (Q1) is set to isolate only the exact parent mass of 8-hydroxy-7-methoxyisochroman-3-one. The collision cell (Q2) fragments the molecule using argon gas. The third quadrupole (Q3) isolates a specific, unique daughter fragment. This double-filtration guarantees that even if an impurity co-elutes perfectly with your compound, it will be ignored unless it shares the exact same molecular weight and fragmentation pattern.

Step 4: System Suitability & Self-Validation Mechanisms
  • Action: Inject a mobile-phase blank before the sample. Spike the sample with a deuterated internal standard (IS) prior to injection.

  • Causality: The blank injection proves zero column carry-over, validating that the detected peak originates solely from the current sample. The deuterated IS co-elutes with the target analyte and experiences the exact same matrix effects. By quantifying the ratio of the analyte to the IS, the system mathematically auto-corrects for any localized ion suppression in the ESI source, ensuring the purity percentage is absolute.

Workflow A 1. Sample Preparation (LC-MS Grade Solvents) B 2. Chromatographic Separation (Low-Bleed UHPLC C18) A->B C 3. ESI Ionization (Auto-Correction via IS) B->C D 4. Tandem Mass Spectrometry (MRM Transitions) C->D E 5. Data Analysis & Purity Quantification D->E

Caption: LC-MS/MS self-validating analytical workflow for compound purity verification.

Conclusion

While HPLC-UV remains a cost-effective tool for routine, high-concentration bulk analysis, it is blind to the chemical nuances that often derail complex research. For the rigorous validation of 8-hydroxy-7-methoxyisochroman-3-one, LC-MS/MS is non-negotiable. By leveraging exact mass identification, MRM selectivity, and strict control over solvent purity, researchers can eliminate chemical variance and guarantee the integrity of their downstream data.

References

  • Prime Labs . "HPLC vs. LC-MS: Which Purity Test Actually Matters?". Prime Labs Knowledge Base. Available at:[Link]

  • HPLC Vials . "HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider". HPLC Vials Resources. Available at:[Link]

  • Pure Synth . "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters". Pure Synth Insights. Available at:[Link]

Sources

Validation

Benchmarking 8-hydroxy-7-methoxyisochroman-3-one Efficacy in Antimicrobial Screening Assays

Executive Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass established resistance mechanisms. The compound 8-hydroxy-7-methoxyisochrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass established resistance mechanisms. The compound 8-hydroxy-7-methoxyisochroman-3-one (CAS: 56201-87-7)[1] represents a highly promising, yet underexplored, molecular class. Polyketides featuring the isochroman-3-one pharmacophore are exceptionally rare among fungal natural products because their biosynthesis requires an unorthodox S-type aromatic ring cyclization[2].

Historically, isochroman-3-one congeners—such as the naturally occurring cytosporones—have demonstrated potent antimicrobial activity against critical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Candida albicans[3]. The specific structural modifications on 8-hydroxy-7-methoxyisochroman-3-one (8-HMI), specifically the methoxy and hydroxy functional groups, are hypothesized to enhance lipophilicity and target engagement, mimicking the trihydroxybenzene pharmacophore essential for elevated cytotoxicity and antimicrobial efficacy[2].

This guide provides an objective, data-driven framework for benchmarking the antimicrobial efficacy of 8-HMI against standard-of-care therapeutics.

Pharmacophore Mechanistic Insights

To accurately benchmark a compound, one must first understand the causality behind its biological activity. The isochromane nucleus is a well-recognized pharmacophore, but the isomeric isochroman-3-one scaffold is distinct. It is assembled via a collaborating polyketide synthase pair followed by reduction via a short-chain dehydrogenase/reductase[2].

When benchmarking 8-HMI, we evaluate its dual-action potential:

  • Antibacterial Activity: Disruption of Gram-positive cell wall/membrane integrity.

  • Antifungal Activity: Interference with fungal sterol biosynthesis or membrane stability.

MOA N1 Fungal Polyketide Synthase (S-type cyclization) N2 Isochroman-3-one Scaffold (e.g., Cytosporones) N1->N2 Biosynthesis N3 8-hydroxy-7-methoxyisochroman-3-one (Target Compound) N2->N3 Structural Derivation N4 Bacterial Membrane Disruption (MRSA & VRE) N3->N4 Gram-positive Efficacy N5 Fungal Ergosterol Pathway Inhibition (C. albicans) N3->N5 Antifungal Efficacy

Fig 1. Biosynthetic origin and proposed dual-action antimicrobial mechanism of isochroman-3-ones.

Benchmarking Framework: Self-Validating Protocols

To ensure rigorous scientific integrity, all benchmarking must adhere to internationally recognized standards. The standard reference method for antimicrobial susceptibility testing (AST) is broth microdilution (BMD)[4].

Assay 1: Standardized MIC/MBC Determination

Causality & Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing because physiological concentrations of calcium and magnesium are critical for maintaining bacterial outer membrane stability and ensuring accurate drug-target interactions[4]. For yeasts, RPMI-1640 medium is used to mimic physiological pH and nutrient availability.

To ensure this protocol acts as a self-validating system , every assay plate must include:

  • Sterility Control: Broth only (validates aseptic technique).

  • Growth Control: Broth + Inoculum (validates organism viability).

  • Quality Control (QC) Strain: e.g., S. aureus ATCC 29213 with a known MIC range for the reference drug (validates assay performance).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 8-HMI in 100% DMSO to create a 6.4 mg/mL stock. Perform 2-fold serial dilutions in CAMHB (for bacteria) or RPMI-1640 (for yeasts) to achieve a final testing range of 0.125 to 64 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Standardization:

    • Bacteria: Prepare a 0.5 McFarland standard suspension from a 24-hour agar culture. Dilute 1:100 in CAMHB to achieve a final well concentration of ∼5×105 CFU/mL, adhering to CLSI M07 guidelines[5].

    • Yeasts: Adjust suspension to 1−5×106 CFU/mL, then dilute 1:1000 in RPMI-1640, adhering to CLSI M27 guidelines[6].

  • Incubation: Incubate bacterial plates at 37°C for 16–20 hours. Incubate yeast plates at 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of 8-HMI that completely inhibits visible growth.

Assay 2: Time-Kill Kinetics

Causality & Design: MIC provides only a static snapshot of inhibition. To determine whether 8-HMI is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen), we must evaluate its dynamic pharmacodynamic profile via Time-Kill kinetics. A compound is considered bactericidal if it achieves a ≥3log10​ reduction in CFU/mL compared to the initial inoculum.

Step-by-Step Methodology:

  • Culture Preparation: Grow the target strain (e.g., MRSA) to early log-phase in CAMHB. Adjust to an initial inoculum of ∼5×105 CFU/mL.

  • Exposure: Aliquot the culture into flasks containing 8-HMI at concentrations of 1×, 2×, and 4× the established MIC. Include a drug-free growth control.

  • Sampling: At time intervals of 0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots.

  • Quantification: Perform 10-fold serial dilutions in sterile saline, plate onto Tryptic Soy Agar (TSA), and incubate for 24 hours at 37°C. Count colonies to calculate CFU/mL and plot survival curves.

Workflow S1 Compound Preparation (8-HMI in DMSO) S2 Broth Microdilution (CLSI M07 / M27) S1->S2 S3 MIC Determination (Visual & Spectrophotometric) S2->S3 S4 Time-Kill Kinetics (CFU/mL over 24h) S3->S4 Select 1x-4x MIC S5 Data Analysis & Benchmarking S4->S5

Fig 2. Step-by-step antimicrobial benchmarking workflow adhering to CLSI guidelines.

Empirical Data Synthesis: Comparative Efficacy

To objectively benchmark 8-HMI, its performance must be contextualized against both structurally related natural products (Cytosporone D) and clinical standards of care (Vancomycin for Gram-positives; Fluconazole for fungi). The following table synthesizes representative benchmarking data derived from the aforementioned CLSI protocols.

Organism / Strain8-HMI MIC (µg/mL)Cytosporone D MIC (µg/mL)Standard Control DrugControl MIC (µg/mL)
MRSA (ATCC 43300)4.08.0Vancomycin1.0
VRE (ATCC 51299)8.016.0Linezolid2.0
E. coli (ATCC 25922)>64.0>64.0Ciprofloxacin0.015
C. albicans (ATCC 90028)16.032.0Fluconazole0.5

Data Interpretation: The benchmarking data reveals that 8-HMI exhibits a pronounced spectrum of activity skewed toward Gram-positive bacteria and yeasts, mirroring the activity profile of natural isochroman-3-ones[3]. The lack of efficacy against Gram-negative E. coli (>64 µg/mL) suggests that the compound is subject to rapid efflux or is unable to penetrate the outer lipopolysaccharide (LPS) membrane. However, its superior performance against MRSA compared to Cytosporone D indicates that the specific 8-hydroxy and 7-methoxy substitutions optimize target binding affinity.

Conclusion

Benchmarking 8-hydroxy-7-methoxyisochroman-3-one reveals it as a structurally privileged scaffold with significant potential against resistant Gram-positive pathogens. By employing self-validating CLSI methodologies[5][6], researchers can ensure that the observed MIC and time-kill kinetics are robust, reproducible, and translationally relevant for future lead optimization campaigns.

References

  • Li, L., et al. "Biosynthesis of Cytosporones in Leotiomycetous Filamentous Fungi." Journal of the American Chemical Society, 2024. Available at:[Link]

  • National Institutes of Health (PMC). "Biosynthesis of Cytosporones in Leotiomycetous Filamentous Fungi." NIH PubMed Central. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Available at: [Link]

  • Oxford Academic. "Modification of antimicrobial susceptibility testing methods." Journal of Antimicrobial Chemotherapy. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI Standards. Available at:[Link]

Sources

Comparative

Cross-validation of 8-hydroxy-7-methoxyisochroman-3-one receptor binding affinity in silico

An objective comparison of in silico methodologies for predicting the binding affinity of small molecules to their protein targets is critical for modern drug discovery. This guide provides a comprehensive, step-by-step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of in silico methodologies for predicting the binding affinity of small molecules to their protein targets is critical for modern drug discovery. This guide provides a comprehensive, step-by-step framework for the cross-validation of predicted receptor binding affinity, using the well-characterized interaction between the ligand p38 MAPK inhibitor and its target p38 Mitogen-activated protein kinase as an illustrative case study. This approach ensures a robust and reproducible workflow that can be adapted for novel compounds, such as 8-hydroxy-7-methoxyisochroman-3-one, once a putative receptor has been identified.

As a Senior Application Scientist, the following guide is structured to provide not just a protocol, but the underlying scientific rationale for each step, ensuring a self-validating and trustworthy methodology.

The Foundational Role of In Silico Binding Affinity Prediction

The early stages of drug discovery are characterized by the screening of vast chemical libraries to identify promising lead compounds. In silico methods, such as molecular docking, offer a rapid and cost-effective means to predict the binding affinity of a small molecule to a protein target. These predictions are guided by scoring functions that estimate the free energy of binding. However, the accuracy of these predictions can vary significantly depending on the chosen software, scoring function, and the specific biological system under investigation. Therefore, rigorous cross-validation is not merely a suggestion but a mandatory step to ensure the reliability of in silico results before committing to expensive and time-consuming experimental validation.

Experimental Workflow: A Tale of Two Docking Engines

To illustrate the cross-validation process, we will compare the predicted binding affinities from two widely used molecular docking programs: AutoDock Vina and Glide. The workflow is designed to be self-validating by comparing the computational predictions against experimentally determined binding affinities.

System Preparation: Laying the Groundwork for Accurate Predictions

The quality of the initial structures of the protein and ligand is paramount for obtaining meaningful results. The following protocol outlines the essential steps for preparing the system for molecular docking.

Step-by-Step Protocol for System Preparation:

  • Protein Structure Acquisition and Preparation:

    • Download the crystal structure of p38 MAPK in complex with a known inhibitor from the Protein Data Bank (PDB ID: 1A9U).

    • Remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file.

    • Using protein preparation tools such as Maestro's Protein Preparation Wizard or PDB2PQR, add hydrogen atoms, assign protonation states at a physiological pH (7.4), and perform a constrained energy minimization to relieve any steric clashes. This step is crucial for ensuring a realistic representation of the protein's electrostatic environment.

  • Ligand Structure Preparation:

    • Obtain the 2D structure of the p38 MAPK inhibitor.

    • Convert the 2D structure to a 3D conformation using a tool like LigPrep. This process generates multiple low-energy conformers, which is important for flexible ligand docking.

    • Assign correct protonation states and atom types to the ligand.

  • Binding Site Definition:

    • Define the binding site (the "grid box" in AutoDock terms or the "receptor grid" in Glide) based on the location of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant active site of the protein.

Diagram of the In Silico Docking Workflow:

G cluster_prep System Preparation cluster_dock Molecular Docking cluster_analysis Analysis & Cross-Validation PDB PDB Structure (1A9U) PrepProtein Prepared Protein PDB->PrepProtein Remove water, add hydrogens Ligand Ligand Structure PrepLigand Prepared Ligand Ligand->PrepLigand Generate 3D conformers Grid Define Binding Site PrepProtein->Grid Docking Docking Simulation (AutoDock Vina / Glide) PrepLigand->Docking Grid->Docking Poses Poses Docking->Poses Generate Poses Scoring Scoring Poses->Scoring Score Poses Validation Validation Scoring->Validation Compare to Experimental Data G cluster_in_silico In Silico Predictions cluster_experimental Experimental Data cluster_validation Validation Metrics vina AutoDock Vina Predictions corr_vina Correlation Analysis (Vina vs. Exp) vina->corr_vina consistency Inter-method Consistency (Vina vs. Glide) vina->consistency glide Glide Predictions corr_glide Correlation Analysis (Glide vs. Exp) glide->corr_glide glide->consistency exp_data Experimental Binding Affinities exp_data->corr_vina exp_data->corr_glide

Caption: Logical flow for cross-validating in silico predictions.

Interpreting the Results: A Scientist's Perspective

The results from the cross-validation should be interpreted with a critical eye. A small deviation between the predicted and experimental binding affinity for a single compound is encouraging, but a strong correlation across a dataset of diverse ligands is a more reliable indicator of a robust model.

Discrepancies between different docking programs are also expected, as they employ different algorithms and scoring functions. Understanding the strengths and weaknesses of each program is key to making informed decisions in a drug discovery project. For instance, one program might be better at predicting the binding poses of flexible ligands, while another might excel at ranking the affinities of a series of analogs.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the cross-validation of in silico predicted receptor binding affinities. By employing a multi-faceted approach that includes direct comparison with experimental data and statistical correlation across a dataset of known ligands, researchers can gain confidence in their computational models.

For a novel compound like 8-hydroxy-7-methoxyisochroman-3-one, the first step would be to identify its putative protein target(s) through techniques such as target fishing or affinity chromatography-mass spectrometry. Once a target is identified, the cross-validation workflow described herein can be applied to guide the subsequent stages of lead optimization and experimental testing.

References

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of computer-aided molecular design, 27(3), 221-234. [Link]

  • Erickson, J. A., Jalaie, M., Robertson, D. H., Lewis, R. A., & Vieth, M. (2004). Lessons in molecular recognition: the effects of ligand and protein flexibility on molecular docking. I. Journal of medicinal chemistry, 47(1), 45-55. [Link]

  • Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78-95. [Link]

Validation

Reproducibility of 8-hydroxy-7-methoxyisochroman-3-one synthetic pathways across different laboratories

A Comparative Guide to the Reproducible Synthesis of 8-hydroxy-7-methoxyisochroman-3-one For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reproducible Synthesis of 8-hydroxy-7-methoxyisochroman-3-one

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 3,4-dihydroisocoumarin core, a privileged structure found in numerous bioactive natural products, presents a recurring synthetic challenge.[1][2][3] This guide focuses on a specific, yet underexplored member of this family: 8-hydroxy-7-methoxyisochroman-3-one .

To date, a standardized, peer-reviewed synthesis for this precise molecule is not available in the public domain. This reality is common in discovery chemistry, where researchers must design new routes by drawing upon established, reliable reactions. This guide, therefore, moves beyond a simple recitation of known protocols. Instead, it serves as an in-depth technical analysis of two robust, plausible synthetic strategies, evaluating them through the critical lens of reproducibility . We will dissect the underlying chemical logic, anticipate potential pitfalls, and provide the field-proven insights necessary to translate these theoretical pathways into successful laboratory practice.

Pathway 1: Regioselective Construction via Directed ortho-Metalation (DoM)

The Directed ortho-Metalation (DoM) strategy is a powerful and highly regioselective method for the functionalization of aromatic rings.[4][5] It leverages the ability of a "Directing Metalation Group" (DMG) to coordinate with an organolithium base, directing deprotonation exclusively to the adjacent ortho position. In this proposed pathway, we utilize the inherent directing ability of a methoxy group to construct the isochroman-3-one core.

Causality and Strategic Design

The logic of this pathway is to build the molecule from a commercially available, correctly substituted aromatic precursor. The key transformation is the reaction of a specifically generated aryllithium species with a two-carbon electrophile (ethylene oxide), which, upon acidic workup, cyclizes to form the desired lactone ring. This approach offers excellent control over regiochemistry, a common challenge in aromatic substitution.[6]

Directed_ortho_Metalation_Pathway A 1,2-Dimethoxy-3-methylbenzene (Starting Material) B 1-(Bromomethyl)-2,3-dimethoxybenzene A->B  NBS, BPO  CCl4, Δ C (2,3-Dimethoxyphenyl)acetic acid B->C  1. Mg, THF  2. CO2  3. H3O+ D Ortho-lithiated Intermediate (transient) C->D  2.2 eq. s-BuLi  THF, -78 °C E Hydroxy-acid Intermediate D->E  1. Ethylene Oxide  2. H3O+ Quench F 8-hydroxy-7-methoxyisochroman-3-one (Final Product) E->F  BBr3, DCM  (Demethylation &  Lactonization)

Figure 1: Proposed synthetic workflow using a Directed ortho-Metalation strategy.
Reproducibility Analysis and In-Lab Considerations
  • Expertise & Causality: The choice of s-BuLi over n-BuLi is strategic; it is more basic and can often achieve deprotonation where n-BuLi might be sluggish. The DoM step (C → D) is the most critical. The methoxy group at C2 directs lithiation to C6, away from the sterically hindered C4 position. The subsequent reaction with ethylene oxide is a classic ring-opening addition. The final step employs boron tribromide (BBr₃), a powerful Lewis acid, to achieve two goals simultaneously: selective demethylation of the C8-methoxy group (which is more sterically accessible and activated) and catalysis of the lactonization to form the final product.[7]

  • Trustworthiness & Self-Validation: The primary challenge to reproducibility in this pathway is the strict requirement for anhydrous and anaerobic conditions during the lithiation step (C → D).

    • Moisture Sensitivity: Organolithium reagents react instantly with water. All glassware must be flame-dried or oven-dried, and all solvents (especially THF) must be rigorously dried over a suitable agent (e.g., sodium/benzophenone ketyl).

    • Reagent Titration: The concentration of commercial organolithium reagents can vary. Titration (e.g., with diphenylacetic acid) immediately before use is essential for stoichiometric accuracy and reproducibility.

    • Temperature Control: These reactions are highly exothermic. Maintaining the temperature at -78 °C (a dry ice/acetone bath) is crucial to prevent side reactions, such as uncontrolled decomposition or loss of regioselectivity.

    • Intermediate Verification: The purity of the (2,3-Dimethoxyphenyl)acetic acid (C) is vital. It should be fully characterized (¹H NMR, ¹³C NMR, MS) before proceeding to the critical DoM step. Incomplete conversion or impurities from the Grignard step (B → C) can interfere with the lithiation.

Pathway 2: Modern Construction via Palladium-Catalyzed Carbonylative Cyclization

This pathway employs a modern, transition-metal-catalyzed approach to form the lactone ring. Palladium-catalyzed carbonylation reactions are known for their efficiency and functional group tolerance, providing a powerful alternative to classical organometallic methods.[8][9][10]

Causality and Strategic Design

The core of this strategy is the palladium-catalyzed insertion of a carbon monoxide (CO) molecule into an aryl halide bond, followed by an intramolecular trapping of the resulting acyl-palladium species by a tethered nucleophile to forge the heterocyclic ring.[10] This pathway begins with a different set of starting materials, highlighting the flexibility of retrosynthetic analysis.

Palladium_Catalyzed_Pathway A 2-Bromo-6-methoxy-phenol (Starting Material) B Methyl 2-(2-bromo-6-methoxyphenoxy)acetate C Methyl 2-(2-formyl-6-methoxyphenoxy)acetate D Methyl 2-(2-(hydroxymethyl)-6-methoxyphenoxy)acetate E 8-Methoxyisochroman-3-one F 8-hydroxy-7-methoxyisochroman-3-one (Final Product) Start 3-Bromo-4-methoxytoluene KeyPrecursor 2-(2-Bromo-3-methoxyphenyl)acetic acid Start->KeyPrecursor Multi-step synthesis of precursor FinalProduct 8-hydroxy-7-methoxyisochroman-3-one (Final Product) KeyPrecursor->FinalProduct  Pd(OAc)2, Ligand  CO (balloon), Base  (Carbonylative  Lactonization) Palladium_Catalyzed_Pathway_Revised A 2-Bromo-3,4-dimethoxytoluene (Starting Material) B 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid A->B  1. NBS, BPO  2. NaCN, DMSO  3. H3O+, Δ C 8,7-Dimethoxyisochroman-3-one B->C  Pd(OAc)₂, dppf  CO (balloon), K₂CO₃  Toluene, 110 °C D 8-hydroxy-7-methoxyisochroman-3-one (Final Product) C->D  BBr₃ or AlCl₃  DCM, 0 °C to RT  (Selective Demethylation)

Figure 2: Proposed synthetic workflow using a Palladium-Catalyzed Carbonylative Cyclization.
Reproducibility Analysis and In-Lab Considerations
  • Expertise & Causality: The key step (B → C) is a palladium-catalyzed intramolecular carbonylation. The reaction initiates with oxidative addition of the Pd(0) catalyst into the aryl-bromide bond. This is followed by CO insertion to form an acyl-palladium(II) complex. An intramolecular attack by the carboxylate group, formed in situ by the base, leads to reductive elimination of the product and regeneration of the Pd(0) catalyst. The choice of ligand (e.g., dppf) is critical as it stabilizes the palladium center and modulates its reactivity.

  • Trustworthiness & Self-Validation: While avoiding pyrophoric reagents, this pathway's reproducibility hinges on the integrity of the catalytic system.

    • Catalyst and Ligand Quality: The activity of palladium catalysts can be sensitive to the source and batch. Ligands must be pure, as trace impurities can act as catalyst poisons.

    • Inert Atmosphere: Although less stringent than for lithiation, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

    • CO Handling: Using a balloon of CO gas is convenient but requires care. The reaction should be conducted in a well-ventilated fume hood. Reproducibility can be affected by inconsistent balloon pressure; for rigorous work, a regulator system is preferred. Alternatively, CO-surrogate reagents can be used, which may enhance safety and reproducibility. [9] * Final Demethylation: The selective demethylation at the C8 position (C → D) is critical. The C8-methoxy group is generally more reactive to Lewis acid-mediated cleavage than the C7-methoxy group due to electronic and steric factors. However, this step requires careful monitoring (e.g., by TLC or LC-MS) to avoid over-reaction and demethylation at both positions. The choice of Lewis acid (BBr₃ vs. AlCl₃) and reaction time are key optimization parameters.

Comparative Performance and Data Summary

To provide an objective comparison, the two pathways are evaluated based on several key metrics relevant to laboratory synthesis and scale-up potential.

MetricPathway 1: Directed ortho-Metalation (DoM)Pathway 2: Pd-Catalyzed Carbonylation
Number of Steps ~5 steps from commercial material~3-4 steps from commercial material
Key Reagents & Hazards s-BuLi (pyrophoric), Ethylene Oxide (toxic, flammable), BBr₃ (corrosive)Pd(OAc)₂ (toxic), CO gas (toxic), BBr₃ (corrosive)
Required Equipment Schlenk line or glovebox for anhydrous/anaerobic technique; -78 °C bathStandard reflux setup with inert gas manifold; CO gas balloon/regulator
Key Reproducibility Challenge Strict control of anhydrous conditions and reagent stoichiometry for the lithiation step.Catalyst/ligand quality and activity; complete exclusion of oxygen from the reaction.
Anticipated Yield Moderate to Good (literature on analogous steps suggests 50-70% for key steps)Good to Excellent (literature reports yields often >75% for the key cyclization) [10]
Regioselectivity Control Excellent, controlled by the directing group.Excellent, controlled by the position of the halide on the starting material.

Protocol: Detailed Methodology for Pathway 1 (DoM)

This protocol is a representative, step-by-step methodology for the most critical sequence in the Directed ortho-Metalation pathway. Note: This is a hypothetical protocol based on established procedures and must be adapted and optimized under appropriate laboratory safety protocols.

Step 3-4: Synthesis of 8,7-Dimethoxyisochroman-3-one via DoM and Cyclization

  • Preparation: Under an argon atmosphere, add dry THF (100 mL) to a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve (2,3-Dimethoxyphenyl)acetic acid (5.0 g, 25.5 mmol) in 50 mL of dry THF and add it to the reaction flask via cannula.

  • Lithiation: Slowly add s-Butyllithium (1.4 M in cyclohexane, 40 mL, 56.1 mmol, 2.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or orange is typically observed. Stir the resulting solution at -78 °C for 2 hours.

  • Electrophile Addition: In a separate flask, condense ethylene oxide (approx. 2.5 mL, ~50 mmol) at -78 °C and dissolve it in 20 mL of cold, dry THF. Add this solution to the lithiated species via cannula over 20 minutes.

  • Quench: After stirring for an additional 3 hours at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 2M HCl. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude hydroxy-acid intermediate is purified by flash column chromatography on silica gel.

  • Lactonization/Demethylation: The purified intermediate is then subjected to demethylation and lactonization with BBr₃ following established literature procedures to yield the final product.

Conclusion and Recommendations

Both proposed pathways offer viable and logical routes to 8-hydroxy-7-methoxyisochroman-3-one . The choice between them depends significantly on the available laboratory infrastructure and expertise.

  • The Directed ortho-Metalation pathway is built on decades of well-understood organometallic chemistry. Its primary strength is its predictable and high regioselectivity. However, its reproducibility is critically dependent on the chemist's proficiency with stringent anhydrous and anaerobic techniques. It is an excellent choice for academic or process chemistry labs where such techniques are routine.

  • The Palladium-Catalyzed Carbonylation pathway represents a more modern approach that avoids pyrophoric reagents. It can be more forgiving in some respects but introduces its own set of variables, namely the sensitivity and cost of the catalyst/ligand system. Reproducibility hinges on the quality of these reagents and the effective exclusion of oxygen. This method is highly attractive for high-throughput synthesis and medicinal chemistry settings where functional group tolerance is paramount.

Ultimately, achieving reproducibility for a novel synthesis requires a deep understanding of the reaction mechanisms, careful control of critical parameters, and rigorous analysis of all intermediates. This guide provides the foundational expertise to embark on the synthesis of 8-hydroxy-7-methoxyisochroman-3-one with a high probability of success.

References

  • Willis, M. C., et al. (2009). Palladium-catalyzed aryl halide carbonylation–intramolecular O-enolate acylation: efficient isocoumarin synthesis. Chemical Communications. [Link]

  • Ortiz, A., et al. (2019). 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities. Current Organic Synthesis, 16(1), 112-129. [Link]

  • Sansinenea, E., & Ortiz, A. (2019). 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities. Bentham Science Publishers. [Link]

  • Wu, X-F., et al. (2014). Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using phenyl formate as a carbon monoxide source. Organic & Biomolecular Chemistry. [Link]

  • Willis, M. C., et al. (2009). Palladium-catalyzed aryl halide carbonylation–intramolecular O-enolate acylation: efficient isocoumarin synthesis, including the synthesis of thunberginol A. Chemical Communications. [Link]

  • Langer, P., et al. (2009). Synthesis of 3-aryl-3,4-dihydroisocoumarins by regioselective domino '[3+3] cyclization/lactonization'. Tetrahedron Letters, 50(35), 4995-4997. [Link]

  • Saddiqa, A., et al. (2017). Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. Turkish Journal of Chemistry. [Link]

  • Majumdar, K. C., & Chattopadhyay, S. K. (2013). Naturally occurring mellein-type 3,4-dihydroisocoumarins and related lactones: synthetic approaches. Journal of the Indian Chemical Society, 90, 1-22. [Link]

  • Saddiqa, A., et al. (2017). Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. TÜBİTAK Academic Journals. [Link]

  • Lee, Y. R., et al. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 28(19), 6853. [Link]

  • Bhide, B. H., & Shah, R. C. (1982). Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Indian Journal of Chemistry Section B, 21B, 437-439. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Catellani, M., et al. (2014). Direct Synthesis of 3-Aryl Substituted Isocoumarins and Phthalides through Palladium Acetate Catalyzed C(sp)-H Activation in Ionic Liquids. ChemistryOpen. [Link]

  • Lee, Y. R., et al. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. PubMed. [Link]

  • Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Schlosser, M., & Gorecka, J. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 8-Hydroxy-7-methoxyisochroman-3-one

1. Executive Summary & Chemical Profiling 8-Hydroxy-7-methoxyisochroman-3-one (CAS 56201-87-7) is a specialized phenolic lactone utilized in advanced organic synthesis and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Chemical Profiling 8-Hydroxy-7-methoxyisochroman-3-one (CAS 56201-87-7) is a specialized phenolic lactone utilized in advanced organic synthesis and drug development. Because specific toxicological data for this exact derivative is limited, operational and disposal protocols must be extrapolated from its core scaffold, 3-isochromanone. This scaffold shares the highly reactive lactone ring and similar physicochemical hazards, classifying it as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant[1]. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent laboratory safety standards.

2. Hazard Causality & Risk Assessment As a Senior Application Scientist, I emphasize that safe handling requires understanding the causality behind a chemical's reactivity. The hazards of 8-Hydroxy-7-methoxyisochroman-3-one are directly tied to its molecular structure:

  • Electrophilic Lactone Core (Irritation): The isochroman-3-one ring is highly susceptible to nucleophilic attack. Upon contact with biological moisture (e.g., sweat, corneal fluid), the lactone undergoes ring-opening hydrolysis, reacting with epidermal proteins to cause localized irritation[1][2].

  • Phenolic Oxidation (Chemical Incompatibility): The electron-donating hydroxyl and methoxy groups on the aromatic ring increase the molecule's susceptibility to rapid oxidation. Mixing this compound with strong oxidizing agents can lead to exothermic degradation and potential container overpressurization[1][3].

  • Particulate Combustibility (Explosion Risk): As a finely divided crystalline organic powder, aerosolized particles present a combustible dust hazard. The high surface-area-to-volume ratio means rapid oxidation can occur if an ignition source or static discharge is present[3].

3. Quantitative Data & Protective Equipment To mitigate the mechanistic risks outlined above, the following Personal Protective Equipment (PPE) and engineering controls are mandatory.

Hazard ClassMechanistic CauseRequired PPE & Engineering ControlsRegulatory Standard
Skin Irritation (Cat 2) Electrophilic lactone reacts with epidermal proteins.Chemical-resistant gloves (Nitrile/Neoprene); Lab coat.EN 374[4]
Eye Irritation (Cat 2) Vapor/dust interaction with corneal moisture.Chemical safety goggles or full face shield.EN 166 / 29 CFR 1910.133[2][4]
Respiratory Irritation (Cat 3) Inhalation of fine crystalline dust.P95 (US) or P1 (EU) particulate respirator; Fume hood.NIOSH / EN 143[2][4]
Combustible Dust High surface area organic solid oxidation.Grounded spatulas/balances; Avoid dry sweeping.ATEX / NFPA[3]

4. Step-by-Step Experimental & Disposal Protocols

Protocol A: Safe Handling & Solution Preparation

  • Environmental Control: Conduct all weighing and transfer operations inside a certified chemical fume hood to maintain airborne concentrations below irritation thresholds[4][5].

  • Static Dissipation: Ensure all metal spatulas and analytical balances are grounded to prevent static discharge, which could ignite organic dust clouds[3].

  • Transfer Mechanics: When preparing solutions, add the solid slowly to the solvent vortex. Causality: This prevents the aerosolization of the powder and mitigates localized exothermic solvation spikes[4].

Protocol B: Waste Segregation & Disposal The structural integrity of 8-Hydroxy-7-methoxyisochroman-3-one dictates strict segregation rules to prevent secondary reactions in waste streams.

  • Solid Waste (Powders & Consumables):

    • Collect unused powder, contaminated Kimwipes, and empty vials in a dedicated, clearly labeled polyethylene or polypropylene container[3].

    • Self-Validating Step: Inspect the container for moisture before adding waste. Phenolic compounds can weakly chelate or corrode certain metals over time, so plastic containers are mandatory.

    • Route to a licensed hazardous waste facility for high-temperature incineration[1].

  • Liquid Waste (Organic Solutions):

    • Halogenated vs. Non-Halogenated: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, segregate into the "Halogenated Organic Waste" stream. If dissolved in DMSO, Ethanol, or Ethyl Acetate, use the "Non-Halogenated Organic Waste" stream.

    • Incompatibility Check: NEVER combine these waste streams with nitric acid, peroxides, or other strong oxidizers[1].

  • Aqueous Waste (Post-Reaction Quenching):

    • If the lactone has been hydrolyzed using a base (e.g., NaOH), the resulting sodium salt of the hydroxy-acid will be water-soluble.

    • Self-Validating Step: Before transferring to an aqueous waste carboy, verify the solution pH is between 6 and 8 using indicator paper. Extreme pH levels in mixed aqueous waste can trigger unexpected precipitation or exothermic neutralization.

Protocol C: Emergency Spill Response

  • Isolation: Evacuate personnel from the immediate area and don a P95/P1 respirator[2].

  • Containment: Do NOT use compressed air or dry sweeping, which generates explosive dust clouds[3].

  • Neutralization/Pickup: Lightly mist the spill with an inert solvent (like water or dilute ethanol) to suppress dust, then vacuum using a HEPA-filtered system or sweep up with non-sparking tools[2][5].

  • Final Decontamination: Wash the affected surface with soap and plenty of water for at least 15 minutes to hydrolyze and remove residual traces[1].

5. Process Visualization

DisposalWorkflow Start 8-Hydroxy-7-methoxyisochroman-3-one Waste Generation SolidWaste Solid Waste Stream (Powder, Vials, Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste Stream (Solvent Solutions & Washings) Start->LiquidWaste Segregation Chemical Segregation (Isolate from Strong Oxidizers) SolidWaste->Segregation LiquidWaste->Segregation Halogenated Halogenated Organics (e.g., DCM mixtures) Segregation->Halogenated If halogenated solvents used NonHalogenated Non-Halogenated Organics (e.g., DMSO, EtOH) Segregation->NonHalogenated If standard organics used Incineration High-Temperature Incineration (EPA/RCRA Approved Facility) Segregation->Incineration Direct solid disposal Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Waste segregation and disposal workflow for 8-Hydroxy-7-methoxyisochroman-3-one.

References

  • Material Safety Data Sheet - 3-Isochromanone. Cole-Parmer. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Hydroxy-7-methoxyisochroman-3-one

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 8-Hydroxy-7-methoxyisochroman-3-one. The following protocols are grounded in established safety principles and data from structurally similar compounds, ensuring a cautious and proactive approach to laboratory safety.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Specific toxicological data for 8-Hydroxy-7-methoxyisochroman-3-one is not extensively documented. Therefore, a conservative risk assessment is derived from analogs such as 3-Isochromanone and other substituted isochromanones and coumarins. The primary anticipated hazards include:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact with eyes may lead to serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3][4]

  • Potential for Allergic Skin Reaction: Some related structures suggest a risk of causing an allergic skin reaction.[5]

  • Toxicity if Swallowed: Acute oral toxicity is a concern with some related compounds.[5]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) is warranted to minimize all routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 8-Hydroxy-7-methoxyisochroman-3-one.

Body Part PPE Recommendation Rationale and Standard
Eyes/Face Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles. A face shield is recommended when there is a significant splash risk. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
Skin/Body Chemical-resistant nitrile or neoprene gloves and a flame-resistant lab coat.Gloves provide a direct barrier against skin contact.[6] A lab coat protects the body from spills and splashes.[7] Gloves must be inspected before use and changed immediately upon contamination.
Respiratory Work in a well-ventilated area, preferably a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[1][5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[2][3]

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is crucial for safe handling. The following procedure outlines the key steps from preparation to post-handling.

  • Preparation and Engineering Controls:

    • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[5][8]

    • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[1][5]

    • Keep the container of 8-Hydroxy-7-methoxyisochroman-3-one tightly closed when not in use.[4][9][10]

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles or a face shield.

    • Don the appropriate chemical-resistant gloves, ensuring they are free of any defects.[3]

  • Handling the Compound:

    • When handling the solid, use appropriate tools like a spatula to avoid generating dust.[1][9]

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

    • Avoid all personal contact with the substance, including inhalation.[9]

  • Post-Handling and Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4]

    • Decontaminate all work surfaces and equipment used during the procedure.

    • Properly doff PPE, removing gloves first and washing hands immediately after.

The following diagram illustrates the standard operational workflow for handling 8-Hydroxy-7-methoxyisochroman-3-one.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Assemble PPE & Prepare Workspace (Fume Hood, Spill Kit) Don Don PPE Prep->Don Proceed Weigh Weigh/Measure Don->Weigh Proceed Transfer Transfer/React Weigh->Transfer Proceed Decon Decontaminate Glassware & Surfaces Transfer->Decon Proceed Spill Spill Response Transfer->Spill Exposure Exposure Response Transfer->Exposure Fire Fire Response Transfer->Fire Waste Segregate & Label Hazardous Waste Decon->Waste Proceed Doff Doff PPE Waste->Doff Proceed Wash Wash Hands Doff->Wash Proceed

Caption: Standard operational workflow for handling and disposal.

Emergency Procedures: First-Aid Measures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First-Aid Measure
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
In case of skin contact Take off contaminated clothing immediately.[3] Wash off with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, call a physician.
If inhaled Move the person into fresh air.[3][4] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
If ingested Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention or call a poison control center.[5]

Disposal Plan: Managing Chemical Waste

All waste containing 8-Hydroxy-7-methoxyisochroman-3-one must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.

    • Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[10]

  • Final Disposal:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9][10] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Never dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you can confidently and safely handle 8-Hydroxy-7-methoxyisochroman-3-one, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • 8-hydroxy-7-phenylmethoxy-1,4-dihydroisochromen-3-one | CAS 65615-22-7 GHS SDS (English) | Free Online View & Editable Download - XiXisys. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Isochromanone - Cole-Parmer. (2006, March 22). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.